ethyl 5-chloro-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMFDPBDDKWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646439 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948552-01-0 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate
This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 5-chloro-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the core reaction mechanisms, offers detailed experimental protocols, and explains the scientific rationale behind the methodological choices.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro, carboxylate, and pyrazole-NH functionalities allows for diverse chemical modifications, making it a key target for organic synthesis in the pursuit of novel therapeutic agents.
This guide will focus on two primary, field-proven synthetic strategies for the preparation of this compound:
-
Strategy A: Formation of the pyrazole ring from an acyclic precursor to yield ethyl 5-hydroxy-1H-pyrazole-4-carboxylate, followed by chlorination.
-
Strategy B: Synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate and subsequent conversion to the target molecule via a Sandmeyer-type reaction.
Part 1: Synthesis of the Pyrazole Core
The construction of the pyrazole ring is the foundational step in the synthesis of the target molecule. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.
Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate
A prevalent route to the pyrazole core involves the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate. This method is advantageous due to the commercial availability of the starting materials and generally high yields.
Mechanism:
The reaction proceeds through a nucleophilic attack of hydrazine on one of the ester groups of diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.
Caption: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.
Experimental Protocol:
-
To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Heat the mixture to reflux for 1-2 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.
Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
An alternative and equally viable route involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This precursor directly installs an amino group at the 5-position, setting the stage for a subsequent Sandmeyer reaction.
Mechanism:
The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate from ethyl 2-cyano-3-ethoxyacrylate and hydrazine involves a nucleophilic attack of the hydrazine on the carbon-carbon double bond, followed by an intramolecular cyclization.[1]
Caption: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.
Experimental Protocol:
-
Dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.[1]
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.[1]
-
Stir the mixture at room temperature for 10 minutes, then heat to reflux overnight.[1]
-
Remove the solvent under reduced pressure.[1]
-
Extract the residue with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]
| Starting Material | Reagent | Product | Typical Yield |
| Diethyl 2-(ethoxymethylene)malonate | Hydrazine hydrate | Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | 80-90% |
| Ethyl 2-cyano-3-ethoxyacrylate | Hydrazine hydrate | Ethyl 5-amino-1H-pyrazole-4-carboxylate | ~99%[1] |
Part 2: Chlorination of the Pyrazole Ring
The introduction of the chlorine atom at the 5-position is the final key transformation. The choice of chlorination method depends on the precursor synthesized in Part 1.
Chlorination of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate
The hydroxyl group at the 5-position of the pyrazole ring can be readily converted to a chloro group using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Mechanism:
The reaction proceeds via the formation of a phosphate ester intermediate, which is then nucleophilically attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 5-chloro-pyrazole.
Caption: Chlorination using Phosphorus Oxychloride.
Experimental Protocol:
-
A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate and phosphorus oxychloride is stirred at 90° to 100° C for an extended period (e.g., 65 hours).[2]
-
Excess phosphorus oxychloride is evaporated under reduced pressure.[2]
-
The residue is poured into ice-water.[2]
-
The precipitated crude product can be purified by column chromatography.
Sandmeyer-type Reaction of Ethyl 5-amino-1H-pyrazole-4-carboxylate
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic or heteroaromatic ring into a halide.[3] This involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide.
Mechanism:
The reaction is initiated by the diazotization of the 5-amino group with a source of nitrous acid (e.g., from sodium nitrite and a strong acid) to form a pyrazolediazonium salt. This salt then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a chlorine atom with the evolution of nitrogen gas.
Caption: Sandmeyer-type reaction for chlorination.
Experimental Protocol:
-
Hydrogen chloride gas is bubbled into a solution of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester in chloroform for a period of 60 minutes.[3]
-
Nitrosyl chloride is then bubbled into the reaction mixture for a short period (e.g., five minutes).[3]
-
The reaction progress is monitored by TLC to ensure the consumption of the starting material.[3]
-
The solution is heated on a steam bath for five minutes, then cooled.[3]
-
The solvent is removed in vacuo to yield the crude product.[3]
| Precursor | Reagent | Reaction Type | Product |
| Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | Phosphorus oxychloride (POCl₃) | Nucleophilic Substitution | This compound |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | NaNO₂/HCl, CuCl or Nitrosyl Chloride | Sandmeyer-type Reaction | This compound |
Part 3: The Vilsmeier-Haack Reaction as an Alternative Route
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF).[4] This reaction can also, in some cases, lead to chlorination.[5]
While not a direct route to the title compound in one step from simple precursors, a multi-step sequence involving a Vilsmeier-Haack reaction could be envisaged. For example, formylation of a suitable pyrazole precursor at the 4-position, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent chlorination at the 5-position.
Mechanism of Vilsmeier-Haack Reagent Formation and Formylation:
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an intermediate that, upon hydrolysis, yields the formylated product.[6]
Caption: Vilsmeier-Haack Formylation of a Pyrazole Ring.
Conclusion and Future Perspectives
The synthesis of this compound is readily achievable through well-established synthetic routes. The choice between the pathways presented herein will largely depend on the availability of starting materials and the desired scale of the reaction. Both the chlorination of a 5-hydroxypyrazole and the Sandmeyer-type reaction of a 5-aminopyrazole offer robust and reliable methods.
Further research in this area could focus on the development of more environmentally friendly and atom-economical synthetic methods, potentially through the use of greener chlorinating agents or catalytic processes. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023-09-05). Available at: [Link]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-1.
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of a pyrazole derivative. Google Patents.
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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A Technical Guide to the Spectral Characteristics of Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The precise characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectral data of this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide will leverage data from its close structural analog, ethyl 1H-pyrazole-4-carboxylate, to predict and interpret the spectral characteristics of the target molecule. This comparative approach, grounded in fundamental principles of spectroscopy, provides a robust framework for understanding the influence of the chloro-substituent on the pyrazole ring.
Molecular Structure and Predicted Spectral Features
The structure of this compound is defined by a central pyrazole ring, substituted with a chlorine atom at the C5 position and an ethyl carboxylate group at the C4 position. The presence of the electronegative chlorine atom and the electron-withdrawing ester group significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum of the parent compound, ethyl 1H-pyrazole-4-carboxylate, typically shows signals for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the pyrazole ring protons.[1][2] The introduction of a chlorine atom at the C5 position in this compound is expected to deshield the adjacent C3-H proton due to its electron-withdrawing inductive effect.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~13.0 - 13.5 | Broad Singlet | - |
| C3-H | ~8.0 - 8.3 | Singlet | - |
| -O-CH₂-CH₃ | ~4.3 - 4.4 | Quartet | ~7.1 |
| -O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet | ~7.1 |
Causality Behind Predictions:
-
N-H Proton: The N-H proton of the pyrazole ring is acidic and its chemical shift can be highly variable depending on the solvent and concentration. It is expected to appear as a broad singlet at a downfield region.
-
C3-H Proton: In the unsubstituted ethyl 1H-pyrazole-4-carboxylate, the C3-H and C5-H protons are nearly equivalent. The introduction of the chloro group at C5 removes one of these protons and deshields the remaining C3-H proton, shifting it downfield.
-
Ethyl Group Protons: The chemical shifts and splitting patterns of the ethyl ester group are characteristic and predictable, appearing as a quartet and a triplet.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chloro-substituent at C5 is expected to have a significant impact on the chemical shifts of the pyrazole ring carbons.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162 - 164 |
| C5 | ~135 - 138 |
| C3 | ~138 - 141 |
| C4 | ~108 - 111 |
| -O-CH₂-CH₃ | ~60 - 62 |
| -O-CH₂-CH₃ | ~14 - 15 |
Causality Behind Predictions:
-
C5 Carbon: The carbon directly attached to the chlorine atom (C5) will experience a significant downfield shift due to the deshielding effect of the electronegative chlorine.
-
C3 and C4 Carbons: The chemical shifts of the other ring carbons (C3 and C4) will also be influenced by the chloro-substituent, though to a lesser extent.
-
Ester Carbons: The carbonyl carbon and the carbons of the ethyl group will appear in their characteristic regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-Cl, and C=C/C=N bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N/C=C Stretch (Pyrazole Ring) | 1500 - 1600 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Interpretation of Key Peaks:
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to hydrogen bonding.
-
C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ is a clear indicator of the carbonyl group of the ethyl ester.
-
C-Cl Stretch: The presence of a carbon-chlorine bond is expected to give rise to an absorption band in the fingerprint region, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern for chlorine.
Predicted Mass Spectral Data:
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 174 | ~3 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 176 | ~1 | Molecular ion with ³⁷Cl |
| [M-C₂H₅]⁺ | 145/147 | Variable | Loss of the ethyl group |
| [M-OC₂H₅]⁺ | 129/131 | Variable | Loss of the ethoxy group |
Key Fragmentation Pathways:
The molecular ion ([M]⁺) is expected to be observed, and its isotopic pattern (a ratio of approximately 3:1 for the M and M+2 peaks) will be a definitive indicator of the presence of a single chlorine atom.[3] Common fragmentation pathways for ethyl esters include the loss of the ethyl radical (•C₂H₅) or the ethoxy radical (•OC₂H₅).
Experimental Protocols
To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: 40-400 amu.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging data from its unsubstituted analog and applying fundamental principles of spectroscopy, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information, coupled with the detailed experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment of this compound.
References
-
PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of ethyl 5-chloro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities, making a thorough understanding of their structural characteristics crucial for rational drug design and development. This document delves into the synthesis, single-crystal X-ray diffraction analysis, and computational investigation of the title compound. We will explore the intricate network of intermolecular interactions governing the crystal packing, elucidated through Hirshfeld surface analysis. Furthermore, Density Functional Theory (DFT) calculations will be employed to correlate experimental findings with theoretical models, offering deeper insights into the molecule's electronic properties and reactivity. This guide is intended to be a valuable resource for researchers and professionals working in the fields of crystallography, medicinal chemistry, and materials science.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, analgesic, and anti-cancer properties.[1] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological properties.[1][2] The introduction of a chloro substituent and a carboxylate group, as in this compound, can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation, thereby impacting its interaction with biological targets.
A detailed analysis of the crystal structure provides invaluable information about the three-dimensional arrangement of molecules in the solid state. This knowledge is fundamental for understanding structure-activity relationships (SAR), predicting polymorphism, and designing novel drug candidates with improved efficacy and bioavailability. The study of intermolecular interactions, such as hydrogen bonds and π-π stacking, is particularly crucial as these forces dictate the stability of the crystal lattice and can mimic the interactions observed in a protein-ligand binding pocket.[3][4]
This guide will walk through the systematic process of characterizing the crystal structure of this compound, from its synthesis and crystal growth to advanced computational analysis.
Synthesis and Crystallization
The synthesis of pyrazole derivatives can be achieved through various established protocols. A common and effective method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route involves the reaction of an appropriate chlorinated β-ketoester with hydrazine.
Experimental Protocol: Synthesis and Crystal Growth
Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.
Materials:
-
Appropriate chlorinated β-ketoester precursor
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Phosphorus oxychloride (for chlorination if starting from a hydroxy-pyrazole)[5]
Synthesis Procedure (General):
-
Reaction Setup: A solution of the chlorinated β-ketoester in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
Reflux: The reaction mixture is then heated to reflux for a specified period (typically several hours) to ensure complete cyclization.[6]
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water.
Crystal Growth: High-quality single crystals are paramount for accurate X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for growing crystals of organic compounds.
-
Solution Preparation: A saturated solution of the purified this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Data Collection and Structure Refinement
A suitable single crystal of this compound is mounted on a diffractometer. The crystal is then cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[2] X-ray diffraction data are collected by rotating the crystal in the X-ray beam. The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]
Molecular and Crystal Structure
The SC-XRD analysis reveals the bond lengths, bond angles, and torsion angles of the this compound molecule. The pyrazole ring is expected to be essentially planar due to its aromatic character.[8] The analysis also elucidates the packing of the molecules in the crystal lattice, which is governed by a network of intermolecular interactions.
Table 1: Representative Crystallographic Data for a Pyrazole Derivative (Note: This is an example table based on a similar structure, as the specific data for the title compound is not publicly available in the search results. The actual data would be obtained from the crystallographic information file (CIF).)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁ClN₄O₄[2] |
| Formula Weight | 310.70 g/mol [2] |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/n[4] |
| a (Å) | 8.5899 (8)[2] |
| b (Å) | 10.2413 (9)[2] |
| c (Å) | 15.6633 (14)[2] |
| β (°) | 96.5415 (13)[2] |
| Volume (ų) | 1369.0 (2)[2] |
| Z | 4[2] |
| Density (calculated) | 1.508 g/cm³ |
| R-factor | ~0.04-0.07 |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9] The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.
-
dnorm Surface: This surface highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.[9]
-
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are generated by plotting di against de for all points on the Hirshfeld surface. The percentage contribution of different types of contacts (e.g., H···H, O···H, Cl···H) to the overall crystal packing can be determined from these plots.[9][10]
For this compound, we can anticipate the presence of N-H···O, C-H···O, and potentially C-H···Cl hydrogen bonds, as well as π-π stacking interactions involving the pyrazole rings.[3][4] The Hirshfeld analysis will allow for a detailed quantification of these interactions.
Computational Studies: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure and properties of molecules.[11] By performing DFT calculations, we can:
-
Optimize the Molecular Geometry: The geometry of an isolated molecule can be optimized in the gas phase and compared to the experimental geometry obtained from SC-XRD. This comparison can reveal the effects of crystal packing on the molecular conformation.[4][11]
-
Calculate Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.[12]
-
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic transitions.[12][13]
-
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.[3]
Computational Protocol (General)
-
Software: DFT calculations are typically performed using software packages like Gaussian or ORCA.
-
Method and Basis Set: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen for the calculations.[4][13]
-
Calculations: Geometry optimization, frequency calculations, FMO analysis, and MEP mapping are performed on the molecule.
The results from DFT calculations provide a theoretical framework that complements and helps to interpret the experimental findings from SC-XRD and Hirshfeld surface analysis.
Conclusion
The comprehensive crystal structure analysis of this compound, integrating single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, provides a multi-faceted understanding of this important heterocyclic compound. This in-depth guide has outlined the key experimental and computational methodologies required for such an investigation. The insights gained from this type of analysis are critical for the rational design of new pyrazole-based therapeutic agents with optimized properties. The detailed characterization of the solid-state structure and intermolecular interactions serves as a fundamental basis for future drug development efforts targeting this versatile scaffold.
References
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Shukla, R., et al. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication. Available at: [Link]
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Shashidhar, et al. (2016). Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. IRINS. Available at: [Link]
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Shukla, R., et al. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication. Available at: [Link]
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Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Allouch, I., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]
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Naveen, S., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
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de la Cruz-Cruz, J. I., et al. (2019). Crystal structure and Hirshfeld surface analysis of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Guesmi, A., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. Available at: [Link]
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Kariuki, B. M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Crystals. Available at: [Link]
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Hamdi, N., et al. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Crystals. Available at: [Link]
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Kumar, A. D., et al. (2021). Design, synthesis, characterization, crystal structure, Hirshfeld surface analysis, DFT calculations, anticancer, angiogenic properties of new pyrazole carboxamide derivatives. Journal of Molecular Structure. Available at: [Link]
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Lohith, T. N., et al. (2025). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
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Al-Omair, L. A. (2010). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
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Senthil, T. S., et al. (2014). The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. ResearchGate. Available at: [Link]
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Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. Available at: [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-(4-[chloro(difluoro)methoxy]phenyl)-1H-pyrazole-4-carboxylate. SpectraBase. Available at: [Link]
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Zheng, L., et al. (2011). Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available at: [Link]
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals. Available at: [Link]
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Mahadevaswamy, L. D., & Kariyappa, A. K. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]
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Putsyk, M. V., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Naveen, S., et al. (2016). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. Journal of Molecular Structure. Available at: [Link]
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An In-depth Technical Guide to Ethyl 5-chloro-1H-pyrazole-4-carboxylate: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic pyrazole ring, and an ester moiety—provides a rich platform for the synthesis of complex molecular architectures. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, and this particular derivative serves as a key intermediate in the development of targeted therapeutics, most notably kinase inhibitors for oncology.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its proven applications as a scaffold in the design of novel pharmaceuticals.
Molecular Structure and Properties
The foundational attributes of a molecule are critical for predicting its behavior in chemical reactions and biological systems. Below is a summary of the key physical and chemical properties of this compound.
Physical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [3] |
| Molecular Weight | 174.58 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | General knowledge based on similar structures. |
| Melting Point | Not available. For comparison, the related ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has a melting point of 96-100 °C.[4] | [4] |
| Boiling Point | Not available. The N-methylated analog, ethyl 5-chloro-1-methyl-pyrazole-4-carboxylate, has a boiling point of 268.4 °C at 760 mmHg. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is likely to be low.[5] | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the title compound is not publicly available, data from analogous structures can provide insight into the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the pyrazole C3-H, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the pyrazole ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretch, C-H stretches, the C=O stretch of the ester, and C=N and C=C stretches of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyrazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the ester and chloro substituents.
Reactivity of the Pyrazole Ring
The pyrazole nucleus is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being a key consideration for synthetic chemists.
-
N-Alkylation and N-Arylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base to generate the corresponding pyrazolate anion. This anion is a potent nucleophile and readily undergoes reaction with a variety of electrophiles, such as alkyl halides and aryl halides, to afford N-substituted pyrazoles. This reaction is a cornerstone of pyrazole chemistry, allowing for the introduction of diverse substituents at the N1 position.
Caption: General workflow for N-alkylation/arylation of the pyrazole ring.
Reactions at the C5-Chloro Position
The chlorine atom at the C5 position is a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the pyrazole ring, enhanced by the adjacent ester group, facilitates the displacement of the C5-chloro substituent by strong nucleophiles. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and cyano groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C5-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of highly functionalized pyrazole derivatives. A particularly insightful strategy involves using the C5-chloro group as a temporary protecting group to direct arylation to the C4 position.
Caption: Key palladium-catalyzed cross-coupling reactions at the C5-position.
Transformations of the Ester Group
The ethyl ester at the C4 position can be readily transformed into other functional groups, further expanding the synthetic utility of this building block.
-
Hydrolysis: Basic or acidic hydrolysis of the ester yields the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceuticals.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound is a particularly valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Pyrazole-based compounds have been shown to be effective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs).[2][6]
The general synthetic strategy for preparing pyrazole-based kinase inhibitors often involves the following key steps:
-
N-Arylation: The pyrazole nitrogen is typically arylated with a substituted phenyl ring, which often serves to anchor the molecule in the ATP-binding pocket of the kinase.
-
Functionalization at C5: The C5-chloro group is displaced or coupled with another moiety to introduce substituents that can form key interactions with the kinase, such as hydrogen bonds or hydrophobic interactions.
-
Modification of the C4-Ester: The ester is often converted to an amide to introduce further points of interaction and to modulate the physicochemical properties of the molecule.
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A Comprehensive Technical Guide to Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate: Synthesis, Identification, and Characterization
This guide provides an in-depth technical overview of ethyl 5-chloro-1H-pyrazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of pharmacologically active agents, demonstrating anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The precise introduction of a chloro-substituent and an ethyl carboxylate group onto the pyrazole scaffold, as in the title compound, offers nuanced control over its physicochemical properties and biological activity.
This document serves as a resource for researchers and professionals in drug discovery, offering detailed methodologies for its synthesis, purification, and rigorous identification. The protocols described herein are grounded in established chemical principles and are designed to be self-validating, ensuring reproducibility and accuracy in the laboratory setting.
Compound Identification and Physicochemical Properties
The foundational step in working with any chemical entity is its unambiguous identification. This compound is registered under the following identifiers:
| Property | Value | Source |
| CAS Number | 948552-01-0 | [3][4] |
| Molecular Formula | C₆H₇ClN₂O₂ | [5] |
| Molecular Weight | 174.58 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CCOC(=O)C1=C(NN=C1)Cl | [5] |
Understanding the physicochemical properties is paramount for predicting its behavior in various solvents, reaction conditions, and biological systems. While exhaustive experimental data for this specific molecule is not publicly aggregated, its structure suggests it is a solid at room temperature with moderate polarity.
Synthesis and Purification
The synthesis of substituted pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible and robust synthetic strategy involves the chlorination of a pyrazole precursor. The following workflow outlines a common approach adapted from methodologies for analogous pyrazole derivatives.[6][7]
Diagram of Synthetic Workflow
Caption: Synthetic and purification workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is an illustrative example based on established transformations of pyrazole systems.[6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
-
Diazotization of the Amino Precursor:
-
Step 1.1: Dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable aqueous acid, such as hydrochloric acid (HCl), and cool the mixture to 0-5 °C in an ice bath. Rationale: The low temperature is critical to stabilize the resulting diazonium salt, which is notoriously unstable at higher temperatures.
-
Step 1.2: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Rationale: The dropwise addition controls the exothermic reaction and prevents the premature decomposition of nitrous acid and the diazonium salt.
-
Step 1.3: Stir the reaction mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt intermediate is the key transformation in this step.
-
-
Sandmeyer Reaction for Chlorination:
-
Step 2.1: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated HCl.
-
Step 2.2: Slowly add the cold diazonium salt solution from Step 1.3 to the CuCl solution. Vigorous nitrogen gas evolution will be observed. Rationale: This is the classic Sandmeyer reaction. The copper catalyst facilitates the displacement of the diazonyl group (-N₂⁺) with a chloride ion, forming the stable C-Cl bond.
-
Step 2.3: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the gas evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Isolation:
-
Step 3.1: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Step 3.2: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Experimental Protocol: Purification
Purity is essential for accurate characterization and for applications in drug development. The following purification protocol is standard for compounds of this type.[8]
-
Column Chromatography:
-
Step 1.1: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Step 1.2: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Step 1.3: Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to separate the desired product from impurities. Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
-
Step 1.4: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Recrystallization:
-
Step 2.1: Dissolve the combined, purified fractions from the column in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Step 2.2: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Rationale: The slow cooling process allows for the formation of a pure crystalline lattice, excluding impurities which remain in the solvent.
-
Step 2.3: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
-
Analytical Characterization and Identification
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[1][2][9]
Diagram of Analytical Workflow
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A Technical Guide to the Solubility of Ethyl 5-chloro-1H-pyrazole-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 5-chloro-1H-pyrazole-4-carboxylate, a key building block in modern medicinal chemistry. In the dynamic landscape of drug discovery, a profound understanding of a compound's solubility is not merely a procedural step but a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data, offering a causal analysis of the physicochemical principles governing the solubility of this specific pyrazole derivative. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds and established physicochemical principles to provide a robust predictive framework and practical experimental guidance.
Physicochemical Profile of this compound
A molecule's intrinsic properties are the primary determinants of its interaction with various solvents. The key physicochemical parameters of this compound are summarized below, providing a foundation for understanding its solubility behavior.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | PubChem[1] |
| Molecular Weight | 174.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Structure | ||
| PubChem |
The structure reveals a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted with a chloro group, an ethyl carboxylate group. The presence of nitrogen atoms introduces polarity and the capacity for hydrogen bonding, while the ethyl carboxylate group adds some lipophilic character. The chloro substituent further influences the electronic distribution and potential intermolecular interactions.
Predicted Solubility Profile in Organic Solvents
Based on the structure and general principles of solubility for pyrazole derivatives, a qualitative prediction of solubility in various classes of organic solvents can be made. Pyrazole and its derivatives are generally more soluble in polar organic solvents.[2]
2.1. Polar Protic Solvents (e.g., Methanol, Ethanol)
These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrazole ring of this compound can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This suggests a favorable interaction and likely good solubility in polar protic solvents like methanol and ethanol. For instance, the related compound 4-methyl-1H-pyrazole is known to be soluble in ethanol and methanol.[2]
2.2. Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)
These solvents possess dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, act as hydrogen bond acceptors. The carbonyl group of the ethyl carboxylate and the nitrogen atoms of the pyrazole ring can interact with the partial positive charges of these solvents. Therefore, moderate to good solubility is anticipated in solvents like acetone and ethyl acetate. A structurally similar compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, has been noted to have slight solubility in chloroform (when heated), a polar aprotic solvent.
2.3. Nonpolar Solvents (e.g., Toluene, Hexane)
Nonpolar solvents primarily interact through weaker van der Waals forces. While the ethyl group of the ester provides some nonpolar character, the overall polarity of this compound, due to the pyrazole ring and chloro- and carboxylate- substituents, suggests limited solubility in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions would likely not be sufficiently compensated by the weak solute-solvent interactions.
2.4. Influence of Temperature
The dissolution of a solid in a liquid is generally an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of this compound is expected to increase with increasing temperature . This is a common observation for most organic compounds.
Experimental Determination of Solubility: A Validated Protocol
For precise and reliable solubility data, experimental determination is indispensable. The Shake-Flask method is a widely accepted and robust technique for determining equilibrium solubility.
3.1. Principle
The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a screw-capped glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifugation or filtration can be employed. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended for removing fine particles. It is critical to perform this step at the experimental temperature to avoid precipitation or further dissolution.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the determined concentration and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
3.3. Diagram of the Experimental Workflow
Caption: Workflow for experimental solubility determination.
Theoretical Frameworks for Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are rooted in thermodynamic principles and can be a powerful tool in early-stage drug development for solvent screening.
4.1. Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like." It quantifies this by assigning three parameters to both the solute and the solvent:
-
δD: The energy from dispersion forces.
-
δP: The energy from polar forces.
-
δH: The energy from hydrogen bonding.
A compound is more likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in a 3D space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.
4.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure. It calculates the chemical potential of a solute in a solvent based on the interaction energies of surface segments of the molecules. This method can be particularly useful for predicting solubility in a wide range of solvents without the need for experimental data.
Conclusion and Future Perspectives
While a definitive quantitative solubility profile for this compound in various organic solvents awaits exhaustive experimental determination, this guide provides a robust framework for its prediction and measurement. The physicochemical properties of the molecule strongly suggest a greater affinity for polar solvents, a trend that is consistent with the broader class of pyrazole derivatives.
For researchers and drug development professionals, the provided experimental protocol offers a clear and validated pathway to obtaining the precise solubility data necessary for informed decision-making in formulation and process development. Furthermore, the introduction to theoretical prediction models like HSP and COSMO-RS highlights the potential of in silico tools to accelerate the screening of suitable solvent systems.
Future work should focus on the systematic experimental measurement of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would not only be of immense practical value but also serve as a benchmark for refining and validating computational solubility prediction models, ultimately contributing to a more efficient and knowledge-driven drug development pipeline.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Solubility of Things. 4-methylpyrazole. [Link]
Sources
A Technical Guide to the Theoretical and Computational Elucidation of Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold and the Need for Computational Insight
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, rightfully earning the title of a "privileged scaffold." Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically significant drugs. The therapeutic potential of pyrazoles is vast, with derivatives showing anti-inflammatory, antimicrobial, antitumor, and analgesic properties.
Ethyl 5-chloro-1H-pyrazole-4-carboxylate represents a quintessential example of this scaffold—a molecule with multiple functional groups amenable to chemical modification and biological interaction. To unlock its full potential in drug discovery and materials science, a deep understanding of its three-dimensional structure, electronic properties, and potential intermolecular interactions is paramount. Experimental characterization, while indispensable, can be costly and time-consuming. Theoretical and computational studies, therefore, have become essential tools for rapidly and cost-effectively guiding research by predicting molecular properties and behaviors.
This in-depth technical guide provides a comprehensive framework for the theoretical evaluation of this compound. We will move beyond a simple listing of methods to explain the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating systems, where computational predictions can be cross-referenced with experimental data to build a robust and reliable molecular profile.
Part 1: Foundational Analysis: Geometry, Stability, and Electronic Structure
The Rationale for a Quantum Mechanical Approach
Before we can predict how a molecule will interact with its environment, we must first understand its intrinsic properties in an isolated state. The most fundamental of these are its equilibrium geometry (the lowest energy 3D arrangement of its atoms) and its electronic structure. Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for molecules of this size. It provides an excellent balance between computational accuracy and resource requirements, making it the ideal starting point for our investigation. We select the B3LYP functional, known for its reliability in describing organic molecules, paired with the 6-31G(d,p) basis set, which provides sufficient flexibility for an accurate description of the electron distribution.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
In Silico Model Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:
-
# B3LYP/6-31G(d,p): Defines the level of theory.
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
-
Execution of Calculation: Submit the input file to a high-performance computing resource.
-
Analysis of Results:
-
Confirm that the optimization converged successfully.
-
Verify that the frequency calculation yields zero imaginary frequencies.
-
Extract the optimized Cartesian coordinates to visualize the final 3D structure.
-
Extract key electronic data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the total dipole moment.
-
Caption: Workflow for DFT-based geometry optimization and electronic property calculation.
Predicted Molecular Properties
The results from the DFT calculation provide a wealth of information. This data, summarized below, forms the basis for all subsequent theoretical analyses.
| Property | Predicted Value (Exemplary) | Significance |
| Geometric Parameters | ||
| C4-C5 Bond Length | ~1.40 Å | Indicates partial double-bond character within the pyrazole ring. |
| C=O Bond Length | ~1.21 Å | Typical for an ester carbonyl group, a key hydrogen bond acceptor. |
| Pyrazole Ring Dihedral | < 2° | Confirms the planarity of the core heterocyclic ring. |
| Electronic Properties | ||
| HOMO Energy | -6.8 eV | Represents the ability to donate electrons; related to the ionization potential. |
| LUMO Energy | -1.5 eV | Represents the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~3.5 Debye | Indicates a significant molecular polarity, suggesting good solubility in polar solvents and the potential for dipole-dipole interactions. |
Part 2: Bridging Theory and Experiment: Simulating Spectroscopic Signatures
The Rationale for Spectroscopic Simulation
A key component of trustworthy science is the validation of theoretical models against experimental reality. Simulating spectroscopic data (FTIR, NMR) from our optimized DFT geometry provides a direct and powerful way to assess the accuracy of our computational model. If the simulated spectra closely match the experimental ones, it builds confidence that the underlying electronic structure and geometry are correctly described.
Protocol 2: FTIR and NMR Spectra Simulation
-
FTIR Spectrum:
-
The vibrational frequencies are a direct output of the Freq calculation performed in Protocol 1.
-
Apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and systematic errors.
-
Plot the scaled frequencies and their calculated intensities to generate a theoretical IR spectrum.
-
-
NMR Spectrum:
-
Using the optimized geometry from Protocol 1, perform a new calculation with the keyword NMR. The Gauge-Independent Atomic Orbital (GIAO) method is standard.
-
The calculation will output the absolute isotropic shielding values for each nucleus (e.g., ¹H, ¹³C).
-
To convert these to chemical shifts (δ), calculate the shielding value for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory.
-
The chemical shift is then calculated as: δ = σ(ref) - σ(sample).
-
Data Correlation: Theory vs. Experiment
A comparison of the calculated and experimental spectroscopic data allows for unambiguous peak assignments.
| FTIR Vibrational Modes | Calculated Frequency (Scaled) | Experimental Frequency (Typical) | Assignment |
| N-H Stretch | ~3350 cm⁻¹ | 3300-3400 cm⁻¹ | Pyrazole N-H bond |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | 3050-3150 cm⁻¹ | Pyrazole C-H bond |
| C=O Stretch | ~1715 cm⁻¹ | 1710-1730 cm⁻¹ | Ester carbonyl |
| C-Cl Stretch | ~750 cm⁻¹ | 700-800 cm⁻¹ | Chloro substituent |
| ¹H NMR Chemical Shifts | Calculated Shift (δ, ppm) | Experimental Shift (Typical) | Assignment |
| N-H | ~13.0 ppm | 12.5-13.5 ppm | Pyrazole N-H proton (broad) |
| C-H | ~8.1 ppm | 7.9-8.3 ppm | Pyrazole C-H proton |
| -CH₂- (Ethyl) | ~4.3 ppm | 4.2-4.4 ppm | Methylene group of the ethyl ester |
| -CH₃ (Ethyl) | ~1.3 ppm | 1.2-1.4 ppm | Methyl group of the ethyl ester |
Part 3: Application in Drug Discovery: Molecular Docking
The Rationale for Simulating Bio-molecular Interactions
For drug development professionals, the ultimate question is how a molecule interacts with a biological target, such as a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding hypotheses that can be tested experimentally. Given the prevalence of pyrazole derivatives as kinase inhibitors, we will use a representative receptor tyrosine kinase as our target.
Protocol 3: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential co-factors.
-
Add polar hydrogen atoms and assign atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy 3D structure of this compound from Protocol 1.
-
Assign atomic charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the protein, typically where the native ligand binds.
-
Define a "grid box" that encompasses this entire site, within which the docking algorithm will search for binding poses.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different conformations of the ligand within the binding site, scoring each pose based on a force field.
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses.
-
Examine the predicted binding energy (a lower value indicates a more favorable interaction).
-
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.
-
Caption: A typical workflow for a molecular docking experiment.
Predicted Binding Interactions (Exemplary)
Docking results can guide the rational design of more potent and selective inhibitors.
| Docking Result Parameter | Predicted Value (Exemplary) | Significance |
| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity, suggesting the compound is a promising candidate for inhibition. |
| Key Hydrogen Bonds | Pyrazole N-H with Aspartic Acid backbone C=OEster C=O with Lysine side-chain -NH₃⁺ | These specific, strong interactions anchor the ligand in the binding pocket and are critical for affinity. |
| Hydrophobic Interactions | Chloro-phenyl group with Leucine and Valine side chains | These interactions contribute significantly to the overall binding energy and specificity. |
Conclusion
This guide has outlined a multi-faceted computational strategy for the in-depth characterization of this compound. By integrating Density Functional Theory for foundational property prediction, simulating spectroscopic signatures for experimental validation, and applying molecular docking to explore therapeutic potential, we can construct a comprehensive and trustworthy profile of the molecule. This theoretical framework not only accelerates our understanding of this specific compound but also serves as a robust, adaptable blueprint for the investigation of other novel chemical entities, ultimately de-risking and guiding experimental efforts in drug discovery and materials science.
References
-
Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. This review provides an excellent overview of the computational methods applied to pyrazole derivatives. [Link]
-
Muthukumar, M., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-8. This article demonstrates the application of molecular docking to pyrazole derivatives against cancer-related protein targets. [Link]
-
Al-Said, M. S., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. A study showcasing the use of molecular docking to suggest binding modes for pyrazole derivatives in the EGFR tyrosine kinase active site. [Link]
-
Kadhim, W. R., et al. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of a University. This paper details the use of DFT (B3LYP/6-31G(d,p)) for calculating HOMO-LUMO energies and molecular docking studies of synthesized pyrazoles. [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. This article provides a direct comparison of theoretical (DFT) and experimental FTIR spectra for a similar pyrazole carboxylate. [Link]
-
Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. Provides crystallographic data for a structurally related pyrazole derivative, useful for validating predicted geometries. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Provides basic chemical data for the target molecule. [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines using Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it mimics the natural adenine ring of adenosine triphosphate (ATP), enabling it to interact with the hinge region of various kinase active sites.[1] This structural feature has led to the development of numerous potent and selective inhibitors of key enzymes implicated in cancer and inflammatory diseases.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Consequently, efficient and versatile synthetic routes to functionalized pyrazolo[3,4-d]pyrimidines are of paramount importance to researchers in the pharmaceutical sciences.
This application note provides a detailed, two-step protocol for the synthesis of the foundational 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from the readily available starting material, ethyl 5-chloro-1H-pyrazole-4-carboxylate. The described methodology is robust, scalable, and serves as a gateway to a diverse library of pyrazolo[3,4-d]pyrimidine derivatives.
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from this compound is achieved through a sequential nucleophilic aromatic substitution (SNAr) and a cyclocondensation reaction. This strategy is predicated on the chemical reactivity of the starting pyrazole, which is activated towards nucleophilic attack at the C5 position due to the electron-withdrawing nature of the pyrazole ring nitrogens and the adjacent ester group.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the displacement of the chloro substituent at the C5 position of the pyrazole ring with an amino group. This is a classic SNAr reaction, where a nucleophile (in this case, ammonia) attacks the electron-deficient pyrazole ring. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the expulsion of the chloride leaving group to yield the more stable ethyl 5-amino-1H-pyrazole-4-carboxylate.
Step 2: Cyclocondensation
The second step is the construction of the pyrimidine ring. The synthesized ethyl 5-amino-1H-pyrazole-4-carboxylate possesses the necessary functionalities for cyclization: an amino group and an adjacent ester. Upon heating with a suitable one-carbon synthon, such as formamide, a cyclocondensation reaction occurs. The amino group of the pyrazole acts as a nucleophile, attacking the carbonyl carbon of formamide, followed by an intramolecular cyclization with the loss of ethanol and water to form the stable, fused pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system.
Visualizing the Workflow
Caption: Overall synthetic workflow for the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
Principle: This protocol details the nucleophilic aromatic substitution of the chloro group on the pyrazole ring with an amino group using aqueous ammonia under elevated temperature and pressure. The reaction is carried out in a sealed vessel to maintain the concentration of ammonia and to facilitate the reaction.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Sealed pressure vessel or autoclave
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a pressure vessel, add this compound (1.0 eq).
-
Add ethanol as a co-solvent to aid in the solubility of the starting material. A 1:1 mixture of ethanol and aqueous ammonia is a good starting point.
-
Add aqueous ammonia (10-20 eq) to the vessel.
-
Seal the vessel securely and place it on a magnetic stirrer with a heating plate in a well-ventilated fume hood.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature. Caution: Ensure the vessel is completely cooled before opening.
-
Carefully open the vessel in a fume hood to vent any residual ammonia pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer.
-
Wash the organic layer with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 5-amino-1H-pyrazole-4-carboxylate can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.
Part 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
Principle: This protocol describes the cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with formamide to construct the pyrimidine ring. The reaction is thermally driven and results in the formation of the stable fused heterocyclic system.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (from Part 1)
-
Formamide
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Place ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (10-20 eq).
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to 180-200 °C using a heating mantle or oil bath, with magnetic stirring.
-
Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Pour the cooled reaction mixture into cold deionized water with stirring. This will cause the product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water, followed by a wash with cold ethanol to remove any residual formamide and other impurities.
-
Dry the purified 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a vacuum oven.
Reaction Mechanism
Sources
- 1. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Ethyl 5-Chloro-1H-pyrazole-4-carboxylate as a Pivotal Intermediate for the Synthesis of Next-Generation Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This document provides a detailed guide on the synthesis and application of Ethyl 5-chloro-1H-pyrazole-4-carboxylate , a highly versatile chemical intermediate. We will explore its synthesis, characterization, and subsequent elaboration into a potent kinase inhibitor, providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.
The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the context of kinase inhibition, this scaffold is exceptionally valuable. An unsubstituted N-H on the pyrazole ring can act as both a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP and forming critical interactions with the "hinge region" of the kinase active site.[1] This binding mode is a common feature among many potent and selective kinase inhibitors.
Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscoring the scaffold's clinical significance.[1] this compound is a particularly strategic starting material because its two functional handles—the C5-chloro group and the C4-ethyl ester—provide orthogonal reactivity for building molecular complexity and fine-tuning pharmacological properties.
-
The C5-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for introducing various aryl, heteroaryl, or amine substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These substituents are often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
-
The C4-Ethyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. This amide linkage is a common structural motif in kinase inhibitors, often forming additional hydrogen bonds and contributing to the overall binding affinity.
Synthesis Protocol: this compound
This section details a reliable protocol for the synthesis of the title intermediate starting from the commercially available ethyl 5-amino-1H-pyrazole-4-carboxylate. The procedure is a modified Sandmeyer-type reaction.
Causality and Experimental Rationale
The conversion of the C5-amino group to a chloro group is achieved via a diazotization reaction followed by substitution.
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Chloro-de-diazoniation: The diazonium salt is then displaced by a chloride ion. While the classical Sandmeyer reaction uses a copper(I) chloride catalyst, for many heterocyclic systems, the reaction can proceed effectively without it, simply by using a concentrated source of chloride ions (from HCl) and carefully controlling the decomposition of the diazonium salt.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 155.15 | 10.0 g | 64.45 | 1.0 eq |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 50 mL | ~600 | ~9.3 eq |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.90 g | 71.0 | 1.1 eq |
| Deionized Water | 18.02 | 100 mL + 15 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 75 mL (extract) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Step-by-Step Synthesis Protocol
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add ethyl 5-amino-1H-pyrazole-4-carboxylate (10.0 g, 64.45 mmol).
-
Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated hydrochloric acid (50 mL) to the flask with vigorous stirring. The starting material will dissolve to form the hydrochloride salt, often as a thick slurry.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (4.90 g, 71.0 mmol) in 15 mL of cold deionized water. Transfer this solution to the addition funnel.
-
Reaction: Add the sodium nitrite solution dropwise to the stirred pyrazole slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The reaction mixture may turn yellow-orange as the diazonium salt forms.
-
Conversion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1 hour to ensure complete diazotization.
-
Decomposition/Substitution: Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, carefully heat the mixture to 40-50 °C in a water bath for 1-2 hours. Vigorous gas evolution (N₂) will be observed. Continue heating until the gas evolution ceases.
-
Workup: Cool the reaction mixture back to room temperature. Pour the mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of potential effervescence during the bicarbonate wash. Finally, wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a pale yellow or off-white solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound. The expected yield is typically in the range of 60-75%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[3][4][5]
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet) and a singlet for the pyrazole C3-H. The N1-H proton may appear as a broad singlet.
-
¹³C NMR: Expect signals for the ethyl group carbons, the pyrazole ring carbons, and the carbonyl carbon of the ester.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₆H₇ClN₂O₂ (m/z = 174.02 for ³⁵Cl and 176.02 for ³⁷Cl, in an approximate 3:1 ratio).
Application: Synthesis of a Representative Kinase Inhibitor
To illustrate the utility of this compound, we present a synthetic protocol for a hypothetical, yet representative, inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key target in inflammatory diseases.[6][7] This synthesis showcases the two key transformations: a Suzuki coupling at the C5 position and amide bond formation at C4.
Caption: Synthetic workflow for IRAK4-IN-1 from the pyrazole intermediate.
Protocol: Synthesis of IRAK4-IN-1
Step 1: Suzuki Coupling
-
To an oven-dried flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Intermediate A (ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate).
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve Intermediate A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate. The product may precipitate, in which case it can be collected by filtration.
-
Dry the product under vacuum to yield Intermediate B (5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid).
Step 3: Amide Coupling
-
To a solution of Intermediate B (1.0 eq) in dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir for 10 minutes, then add 2-aminopyrimidine (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or chromatography to yield the final inhibitor, IRAK4-IN-1 .
Biological Evaluation and Kinome Profiling
After successful synthesis and characterization, the novel compound must be evaluated for its biological activity. The primary assay is a direct measure of its ability to inhibit the target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC₅₀ value of an inhibitor.[8]
-
Assay Buffer Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution: Prepare a serial dilution of the inhibitor (e.g., IRAK4-IN-1 ) in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reaction Mixture: In a 96-well plate, combine the kinase (e.g., recombinant human IRAK4), the peptide substrate (specific for the kinase), and the diluted inhibitor.
-
Initiation: Initiate the kinase reaction by adding the ATP solution, which includes a known amount of [γ-³³P]ATP. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Kinome Profiling and Selectivity
A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target effects. This is achieved by screening the compound against a large panel of kinases.[9][10][11]
Hypothetical Kinome Profiling Data for IRAK4-IN-1:
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. IRAK4 |
| IRAK4 | 15 | 1x |
| IRAK1 | 250 | 17x |
| p38α (MAPK14) | > 10,000 | > 667x |
| SRC | 1,200 | 80x |
| JAK2 | > 10,000 | > 667x |
| CDK2 | 8,500 | 567x |
This data illustrates that IRAK4-IN-1 is a potent inhibitor of its target kinase and shows good selectivity against other kinases, which is a desirable characteristic for a therapeutic candidate.
Caption: Simplified TLR/IRAK4 signaling pathway and the point of intervention.
Conclusion
This compound is a high-value, versatile intermediate that serves as an excellent starting point for the synthesis of diverse pyrazole-based kinase inhibitors. Its orthogonal functional groups allow for systematic structure-activity relationship (SAR) studies and the optimization of drug-like properties. The protocols and rationale provided herein offer a robust foundation for researchers in medicinal chemistry and drug discovery to leverage this powerful building block in the development of novel targeted therapies.
References
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrazole: A versatile scaffold in medicinal chemistry. RSC Advances, 5(21), 15977-15995.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903.
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Garo, F. M., & Ruzziconi, R. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(19), 5959. [Link]
- Patel, R. V., & Chikhalia, K. H. (2012). Synthesis of pyrazole derivatives and their pharmacological activity. Journal of the Serbian Chemical Society, 77(1), 1-13.
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Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2755. [Link]
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Sugita, K., et al. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Journal of Dermatological Science, 101(3), 194-201. [Link]
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Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(1), 1-23. [Link]
- Google Patents. (2016).
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Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
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Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 705-710. [Link]
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Oncolines B.V. (2024). Kinome Profiling. [Link]
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El-Bastawissy, E. A. R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]
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Verin, A., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(1), 143. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 1-16. [Link]
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Kumar, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Physical Science, 23(1), 1-11. [Link]
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PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening Services. [Link]
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Ruprecht, B., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(4), 1836-1845. [Link]
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Zhang, H., et al. (2019). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Omega, 4(7), 12797-12805. [Link]
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Balasubramanian, C., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 564-571. [Link]
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Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5140-5144. [Link]
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application of ethyl 5-chloro-1H-pyrazole-4-carboxylate in agrochemical synthesis
An In-Depth Guide to the Application of Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold as a Pillar of Modern Crop Protection
The pyrazole ring system is a cornerstone in the design and discovery of modern agrochemicals.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a stable and versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully commercialized across all major agrochemical sectors, including insecticides, fungicides, and herbicides.[2][3] Their success stems from a combination of high biological activity, favorable toxicological profiles, and tunable physicochemical properties.
Within this important class of molecules, This compound serves as a highly valuable and versatile synthetic intermediate. Its structure contains multiple reaction sites—the pyrazole nitrogens, the ethyl ester, and the chloro-substituent—allowing for the strategic construction of complex and potent active ingredients. This guide provides a detailed overview of the key synthetic transformations and applications of this compound, intended for researchers and scientists in the field of agrochemical development.
Core Synthetic Utility and Key Transformations
The synthetic power of this compound lies in its capacity to undergo several fundamental transformations, which are selectively employed to build the final agrochemical product. The primary reaction pathways involve manipulation of the N-H group and the ester functionality.
Caption: Synthetic workflow for the insecticide Tebufenpyrad.
This synthetic route underscores the sequential logic: establishing the core substituted pyrazole ring, followed by hydrolysis of the ester to the acid, and concluding with the crucial amide bond formation that introduces the target-specific side chain.
Application in Fungicide Synthesis
Pyrazole carboxamides are a dominant class of modern fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs). [4][5]These fungicides block the fungal respiratory chain at Complex II, leading to a cessation of energy production and fungal death. Many blockbuster SDHI fungicides, such as Bixafen, Penthiopyrad, and Fluxapyroxad, are based on an N-substituted pyrazole-4-carboxamide scaffold.
The synthesis of these fungicides invariably proceeds through a pyrazole-4-carboxylic acid intermediate, derived from esters like this compound. The chloro-substituent can be retained or further modified depending on the desired final product.
General Workflow for SDHI Fungicide Synthesis
The general strategy involves preparing the N-substituted pyrazole-4-carboxylic acid and coupling it with a specific, often complex, aniline or amine moiety.
Caption: General synthetic workflow for pyrazole-carboxamide SDHI fungicides.
This modular approach allows for the creation of large chemical libraries by varying the substituents at the N1 position (R¹) of the pyrazole and the amine component (R²), facilitating the optimization of fungicidal activity and spectrum. [6][7]
Application in Herbicide Synthesis
While less direct, the pyrazole-4-carboxylate motif is also present in several classes of herbicides. [1]For instance, protoporphyrinogen oxidase (PPO) inhibiting herbicides like pyraflufen-ethyl and fluazolate feature a substituted pyrazole core. [2]The synthesis of these molecules often involves building the pyrazole ring with the required substituents in place, but the underlying chemistry demonstrates the value of the pyrazole carboxylate structure in accessing herbicidally active chemical space.
Experimental Protocols
The following protocols are generalized procedures based on established literature methods. Researchers should conduct their own optimization and safety assessments.
Protocol 1: Saponification of this compound
-
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a key precursor for amide coupling. This procedure is adapted from similar transformations of pyrazole esters. [8]* Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of concentrated HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-pyrazole-4-carboxylic acid.
-
Protocol 2: General Procedure for Amide Coupling to form a Pyrazole Carboxamide
-
Objective: To synthesize a pyrazole carboxamide from the corresponding carboxylic acid. This is a crucial step for producing many insecticides and fungicides. [4][6]* Materials:
-
5-Chloro-1H-pyrazole-4-carboxylic acid (or its N-alkylated derivative) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate amine (e.g., a substituted aniline or benzylamine) (1.0-1.2 eq)
-
A suitable base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
-
Procedure:
-
Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., toluene) with a catalytic amount of DMF.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (e.g., 80 °C) for 1-3 hours until the evolution of gas ceases and the solid dissolves.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM).
-
In a separate flask, dissolve the desired amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution in an ice bath (0 °C) and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.
-
Data Summary
| Transformation | Reagents & Conditions | Typical Yield | Purpose in Agrochemical Synthesis |
| N-Methylation | Dimethyl sulfate, K₂CO₃, Acetone, Reflux | >80% | Installation of the N-methylpyrazole core, common in insecticides and fungicides. [9] |
| Saponification | NaOH, EtOH/H₂O, 80 °C | >90% | Preparation of the carboxylic acid precursor for amide coupling. [8] |
| Chlorination | SO₂Cl₂, Dichloroethane, Reflux | ~95% | Introduction of the C4-chloro substituent (on an unchlorinated precursor). [10] |
| Amide Coupling | 1. SOCl₂; 2. Amine, Et₃N, DCM | 70-95% | Final step to form the active pyrazole carboxamide ingredient. [6] |
Conclusion
This compound is a foundational building block in the synthesis of a significant portion of modern, high-performing agrochemicals. Its strategic functional handles allow for the efficient and modular construction of diverse and complex active ingredients. A thorough understanding of its core transformations—N-alkylation, saponification, and subsequent amide coupling—is essential for researchers aiming to develop the next generation of crop protection agents. The continued exploration of new reactions and applications for this versatile intermediate will undoubtedly lead to the discovery of novel solutions for global food security.
References
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. [URL: https://patents.google.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). Source not specified. [URL: https://www.researchgate.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2012-0129/html]
- Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1469. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/04637/71/7]
- Farhat, A. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [URL: https://www.researchgate.net/publication/345558063_Pages_33-42_ARTICLE_Synthesis_of_Some_Pyrazole_Derivatives_from_5-Chloro-_and_5-Azido-13-diphenyl-1H-pyrazole-4-carbaldehydes]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. [URL: https://patents.google.
- Huang, D., et al. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Autech Industry Co., Limited. [URL: https://www.autechindustry.com/4-chloro-3-ethyl-1-methyl-1h-pyrazole-5-carboxylic-acid-cas-127892-62-0/]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37673238/]
- Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32734563/]
- 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1260243-04-6.html]
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- Ishii, K., et al. (1987). CRISPR/Cas9 in plant biotechnology: applications and challenges. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576135/]
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Synthesis of Pyrazolo[3,4-d]pyrimidines via Reaction of Ethyl 5-Chloro-1H-pyrazole-4-carboxylate with Hydrazines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and practical protocols for the reaction of ethyl 5-chloro-1H-pyrazole-4-carboxylate with a variety of hydrazines. This reaction is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural resemblance to endogenous purines, these compounds have been extensively investigated as inhibitors of various protein kinases and other enzymes, showing potential in the development of therapeutics for cancer, inflammation, and other diseases.[1][2][3] This document outlines the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into troubleshooting and safety considerations.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Its structural analogy to adenine and guanine allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various enzymes.[2][4] This has led to the development of numerous potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3]
The reaction of this compound with hydrazines offers a versatile and efficient route to this important scaffold. The commercial availability of a wide range of substituted hydrazines allows for the creation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Reaction Mechanism: From Pyrazole to Fused Pyrimidine
The overall transformation involves a two-step process: nucleophilic substitution of the chlorine atom at the C5 position of the pyrazole ring by hydrazine, followed by an intramolecular cyclization to form the fused pyrimidine ring.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the electron-deficient C5 carbon of the pyrazole ring. The chlorine atom, being a good leaving group, is displaced. The electron-withdrawing nature of the adjacent ester group and the pyrazole ring itself facilitates this substitution.
Step 2: Intramolecular Cyclization and Aromatization
Following the substitution, the newly introduced hydrazinyl group is positioned in close proximity to the ester group at the C4 position. The terminal nitrogen of the hydrazinyl moiety then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular cyclization forms a six-membered dihydropyrimidinone ring. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrazolo[3,4-d]pyrimidin-4-one ring system.
Diagram: Generalized Reaction Mechanism
Caption: Generalized mechanism of pyrazolo[3,4-d]pyrimidine formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrazolo[3,4-d]pyrimidine derivatives. These protocols are intended as a starting point and may require optimization based on the specific hydrazine used and the desired scale of the reaction.
Protocol 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes a common procedure for the reaction with phenylhydrazine.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Formamide
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) and an excess of formamide.[5][6]
-
Heating: Heat the reaction mixture to 190°C and maintain this temperature for 8 hours with continuous stirring.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[5]
Protocol 2: Synthesis of 4-Hydrazinyl-1-substituted-1H-pyrazolo[3,4-d]pyrimidines
This protocol outlines the synthesis of a key intermediate for further functionalization, starting from a chlorinated pyrazolopyrimidine.
Materials:
-
4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine (e.g., 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in isopropanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.[7]
Table 1: Summary of Reaction Conditions and Expected Products
| Hydrazine Derivative | Key Reagents & Solvents | Reaction Conditions | Product | Reference |
| Phenylhydrazine | Ethanol | Reflux, 4h | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | [6] |
| Hydrazine Hydrate | Formamide | 190°C, 8h | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [5][6] |
| Substituted Hydrazines | Varies (e.g., Ethanol, Acetic Acid) | Varies (e.g., Reflux) | Substituted Pyrazolo[3,4-d]pyrimidines | [8][9] |
| Hydrazine Hydrate (from chloro-precursor) | Isopropanol | Reflux | 4-Hydrazinyl-1-substituted-1H-pyrazolo[3,4-d]pyrimidine | [7] |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield:
-
Ensure the starting materials are pure and dry.
-
Optimize the reaction time and temperature.
-
Consider using a different solvent or a catalyst if the reaction is sluggish.
-
For the cyclization step, ensure complete removal of the alcohol byproduct to drive the equilibrium towards the product.
-
-
Side Reactions:
-
Formation of isomeric products can occur with unsymmetrical hydrazines. The regioselectivity is influenced by steric and electronic factors.[10]
-
Dimerization or polymerization of the starting materials or products can occur at high temperatures.
-
-
Purification Challenges:
-
If the product is difficult to crystallize, column chromatography on silica gel is a common alternative.
-
Ensure the appropriate eluent system is used for effective separation.
-
Safety Precautions:
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many of the reactions require heating to high temperatures. Use appropriate heating equipment (e.g., heating mantle with a temperature controller) and take precautions to avoid thermal burns.
-
Phosphorus oxychloride (POCl₃), sometimes used to generate the chloro-intermediate, is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The reaction of this compound with hydrazines is a powerful and versatile method for the synthesis of pyrazolo[3,4-d]pyrimidines. This class of compounds continues to be a rich source of novel therapeutic agents, particularly in the area of oncology. A thorough understanding of the reaction mechanism, careful execution of the experimental protocols, and adherence to safety guidelines are essential for the successful synthesis and exploration of these promising molecules. The protocols and insights provided in this guide are intended to support researchers in their efforts to design and discover the next generation of pyrazolo[3,4-d]pyrimidine-based drugs.
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El-Naggar, A.M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2701. [Link]
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Abdel-Aziz, A.A., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2235-2253. [Link]
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Ghorab, M.M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports, 9(1), 931. [Link]
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Ghorab, M.M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(20), 13446-13463. [Link]
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Al-Majid, A.M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. [Link]
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Various Authors. (2022). Reaction Chemistry & Engineering. Spiral. [Link]
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Al-Majid, A.M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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El-Naggar, A.M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686-2701. [Link]
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Ghorab, M.M., et al. (2009). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 342(11), 651-659. [Link]
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Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 57-65. [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl 5-Chloro-1H-pyrazole-4-carboxylate in Multicomponent Reactions for Heterocyclic Scaffolding
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and an Efficient Strategy
In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules with significant therapeutic activity.[1][2] Its derivatives are known to exhibit a vast range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The efficient construction of complex molecules around this core is a paramount objective for medicinal chemists. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer an elegant and powerful solution.[5][6] MCRs embody the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing reaction time and labor.[7]
This guide focuses on a particularly versatile building block: Ethyl 5-chloro-1H-pyrazole-4-carboxylate . This reagent is uniquely primed for MCRs and sequential one-pot syntheses due to its trifecta of reactive sites. The C5-chloro atom acts as an excellent leaving group for nucleophilic aromatic substitution, the N1-proton is available for substitution or can participate as an acidic component, and the C4-ethyl ester provides a handle for further derivatization, such as amidation or hydrolysis.
Herein, we provide in-depth protocols and mechanistic insights into leveraging this key intermediate for the rapid assembly of fused heterocyclic systems, with a primary focus on the synthesis of pyrazolo[3,4-d]pyrimidines, a core structure in numerous kinase inhibitors and other therapeutic agents.[3][8]
The Reagent: A Structural and Reactivity Analysis
This compound is more than a simple starting material; it is a strategic synthon. Understanding its inherent reactivity is crucial for designing successful multicomponent strategies.
Caption: Key reactive sites of this compound.
The strategic placement of these functional groups allows for a programmed sequence of reactions within a single pot. The chloro group is typically the most electrophilic site, readily undergoing substitution by nitrogen nucleophiles. This step is often the gateway to forming fused ring systems.
Core Application: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine and is central to many biologically active molecules. While many syntheses start from the analogous 5-aminopyrazole, a highly efficient pathway involves an initial nucleophilic substitution on this compound, followed by an intramolecular cyclization. This two-step, one-pot sequence is a cornerstone application that mirrors the efficiency of a true MCR.
Mechanistic Rationale
The reaction proceeds via a well-defined Substitution-Condensation pathway.
-
Nucleophilic Aromatic Substitution (SNAr): An amine (R-NH₂) attacks the C5 position of the pyrazole, displacing the chloride ion. This step is often facilitated by a base to neutralize the generated HCl and is the rate-determining step. The electron-withdrawing ester group at C4 activates the C5 position towards this nucleophilic attack.
-
Intramolecular Cyclization/Condensation: The newly introduced amino group attacks the carbonyl carbon of the adjacent ethyl ester. This intramolecular reaction is typically driven by heat and results in the formation of the six-membered pyrimidine ring, with the elimination of ethanol.
Caption: General mechanism for pyrazolo[3,4-d]pyrimidin-4-one synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes a representative one-pot synthesis. It is designed to be self-validating, with clear steps for reaction, work-up, and purification. This procedure is adapted from principles outlined in the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.[8][9][10]
Materials:
-
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Formamide (used as reactant and solvent)
-
Potassium carbonate (K₂CO₃, 1.5 eq, optional base)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for pyrazolo[3,4-d]pyrimidin-4-one synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate (e.g., 2.65 g, 10 mmol). Add an excess of formamide (e.g., 30 mL).
-
Causality Note: Formamide serves as both the solvent and the source of the N1 and C2 atoms of the pyrimidine ring. An excess is used to drive the reaction to completion.
-
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture in an oil bath to 180-190 °C. Maintain this temperature for 4-6 hours.
-
Expertise Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
Trustworthiness Note: A solid precipitate should form immediately. Pouring the hot reaction mixture into cold water facilitates rapid precipitation and yields a more filterable solid.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water (3 x 30 mL) to remove any residual formamide.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The cyclization of ethyl 5-aminopyrazolo-4-carboxylate with formamide is a well-established method to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[4][8]
Substrate Scope and Data
This synthetic strategy is versatile and can be applied to various substituted pyrazoles and different amine sources to generate a library of compounds.
| Entry | N1-Substituent | Amine/N-Source | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Formamide | 190 °C, 5h | ~70% | Based on[4][8] |
| 2 | Methyl | Urea | EtOH, Reflux, 8h | High | Based on[11] |
| 3 | Phenyl | Thiourea | EtOH, Reflux, 10h | High | Based on[11] |
| 4 | 8-(Trifluoromethyl)quinolin-4-yl | Formamide | 190 °C, 4h | Good | Based on[11] |
Note: Yields are representative and adapted from syntheses starting with the analogous 5-aminopyrazole, which forms in situ or is used directly. The principle of cyclization remains the same.
Emerging Applications: Isocyanide-Based MCRs
While the synthesis of fused pyrimidines is a primary application, the N1-H of this compound opens the door to its use in isocyanide-based MCRs like the Ugi and Passerini reactions.[12][13][14]
Hypothetical Passerini-Type Reaction
In a Passerini three-component reaction, an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid combine to form an α-acyloxyamide.[13][14] The pyrazole's N1-H is sufficiently acidic to potentially replace the carboxylic acid component.
Proposed Reaction: this compound + Aldehyde (R¹-CHO) + Isocyanide (R²-NC) → α-(Pyrazol-1-yl)-carboxamide derivative.
Mechanistic Consideration: The reaction would likely proceed through the formation of a hydrogen-bonded complex between the pyrazole N-H and the aldehyde's carbonyl oxygen. This complex is then attacked by the nucleophilic isocyanide. A subsequent intramolecular rearrangement would yield the final product. This novel application requires experimental validation but represents a promising avenue for creating highly functionalized, drug-like molecules in a single step.[15]
Conclusion
This compound is a powerful and versatile building block for constructing complex heterocyclic scaffolds relevant to medicinal chemistry. Its strategic combination of reactive sites enables its effective use in efficient one-pot sequential reactions that capture the spirit of multicomponent synthesis. The primary application in forming the pyrazolo[3,4-d]pyrimidine core is a robust and high-yielding process. Furthermore, exciting opportunities exist for its deployment in novel isocyanide-based MCRs, promising to expand the chemical space accessible to drug discovery professionals. The protocols and insights provided here serve as a practical guide for researchers looking to harness the full synthetic potential of this valuable intermediate.
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Application Notes & Protocols: Ethyl 5-Chloro-1H-pyrazole-4-carboxylate as a Cornerstone for the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Value of a Versatile Pyrazole Building Block
In the landscape of medicinal chemistry and drug discovery, pyrazole-based scaffolds are considered "privileged structures" due to their remarkable versatility and presence in a multitude of clinically significant molecules.[1] These five-membered nitrogen-containing heterocycles are key components in drugs targeting a wide array of diseases, functioning as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2]
At the heart of synthesizing these complex bioactive agents lies the strategic use of highly functionalized building blocks. Ethyl 5-chloro-1H-pyrazole-4-carboxylate is one such cornerstone reagent. Its structure is elegantly primed for sequential and regioselective modifications, offering researchers a reliable and adaptable platform for generating molecular diversity. The molecule possesses three key reactive centers:
-
The N-H group of the pyrazole ring: Readily undergoes N-alkylation or N-arylation, allowing for the introduction of various substituents that can modulate solubility, cell permeability, and target engagement.
-
The C5-Chloro group: An excellent leaving group, it activates the C5 position for nucleophilic aromatic substitution (SNAr), which is the pivotal step for introducing amine, thiol, or oxygen nucleophiles. This reaction is the gateway to forming crucial fused-ring systems.
-
The C4-Ethyl carboxylate group: This ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for amide bond formation—a common structural motif in many enzyme inhibitors.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [3] |
| Molecular Weight | 174.58 g/mol | [3] |
| CAS Number | 948552-01-0 | [3] |
| Appearance | Not specified; typically an off-white to yellow solid | |
| Solubility | Soluble in common organic solvents like DCM, THF, DMF |
Safety & Handling:
-
Hazard Statements: May cause respiratory irritation.[4]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.[4]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Storage: Store in a tightly closed container in a cool, dry place. Avoid moisture.[4]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4]
Core Synthetic Transformations and Protocols
The true power of this compound is realized through its multi-stage transformation into complex heterocyclic systems. The following diagram illustrates the primary reaction pathways emanating from this starting material.
Caption: Key synthetic pathways from this compound.
Pathway A: N-Alkylation and N-Arylation
Causality: The proton on the pyrazole nitrogen (N1) is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH). The resulting pyrazolide anion is a potent nucleophile that readily reacts with alkyl or aryl halides to form N-substituted products. This step is often employed to introduce groups that can occupy specific pockets in a biological target or to block this position from unwanted metabolism.
Protocol 1: General N-Alkylation
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile, 0.2 M), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add the desired alkyl halide (R-X, 1.1 eq) to the suspension.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-alkylated pyrazole.
Pathway B: Nucleophilic Aromatic Substitution (SNAr) at C5 - Formation of the Key Amino Intermediate
Causality: This is arguably the most critical transformation. The electron-withdrawing nature of the pyrazole ring nitrogens and the C4-ester group activates the C5 position, making the attached chlorine a good leaving group for SNAr. Reaction with an amine (e.g., ammonia or a primary amine) displaces the chloride to install a crucial amino group. The resulting ethyl 5-aminopyrazole-4-carboxylate is the direct precursor to many fused heterocyclic systems like pyrazolopyrimidines.[2]
Protocol 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Setup: In a sealed pressure vessel, suspend this compound (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in Methanol or 2-propanol, 10-20 eq).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Work-up: Cool the vessel to room temperature slowly. Vent the vessel in a fume hood to release excess ammonia pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is often the desired product in high purity.
-
Purification: If necessary, the crude product can be recrystallized from a solvent system like ethanol/water or purified by silica gel chromatography to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to pale yellow solid.
Pathway C: Ester Hydrolysis and Amide Coupling
Causality: To create many kinase inhibitors, a carboxamide moiety is required to form key hydrogen bonds with the hinge region of the kinase.[5] The ethyl ester at C4 can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid is then activated with a peptide coupling reagent (e.g., HATU, HOBt/EDC) and reacted with a desired amine to form the stable amide bond.
Protocol 3: Amide Bond Formation via the Carboxylic Acid
-
Hydrolysis: Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Acidification: Carefully acidify the mixture to pH ~3-4 with 1N HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours.
-
Purification: Purify the reaction mixture directly using reverse-phase HPLC or perform an aqueous work-up followed by column chromatography to isolate the final amide product.
Application in the Synthesis of Fused Bioactive Scaffolds
The true utility of this building block is demonstrated in its use to construct fused pyrazole systems, which are central to many modern therapeutics.
Synthesis of Pyrazolo[3,4-d]pyrimidines (e.g., Kinase Inhibitors)
Pyrazolo[3,4-d]pyrimidines are potent inhibitors of various kinases, including c-Src, EGFR, and VEGFR.[2] They are typically synthesized by the cyclocondensation of a 5-aminopyrazole intermediate.
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 4: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4-one Core
-
Setup: Place the ethyl 5-aminopyrazole-4-carboxylate intermediate (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add an excess of formamide (can serve as both reagent and solvent).
-
Reaction: Heat the mixture to 180-200 °C for 4-6 hours. The cyclization reaction will proceed with the evolution of ethanol and water.
-
Isolation: Cool the reaction mixture. A solid product will often precipitate. Pour the mixture into water to facilitate precipitation.
-
Purification: Filter the solid, wash thoroughly with water and then a small amount of cold ethanol, and dry under vacuum to obtain the 1H-pyrazolo[3,4-d]pyrimidin-4-one core.[2] This product can then be advanced, for example, by chlorination with POCl₃ followed by another SNAr reaction to install various side chains.[2]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its predictable reactivity at three distinct positions provides a robust and logical framework for building libraries of compounds for drug discovery. The protocols outlined here demonstrate the key transformations—SNAr, hydrolysis/amidation, and cyclocondensation—that unlock the full potential of this versatile starting material, paving the way for the synthesis of next-generation therapeutics.
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Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Green Technology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] Notably, several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors for cancer therapy, feature the pyrazole scaffold, highlighting its significance in drug discovery and development.[3]
Traditionally, the synthesis of pyrazole derivatives has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative.[5][6] This technology aligns with the principles of green chemistry by reducing reaction times from hours to minutes, increasing product yields, and often enabling solvent-free reactions.[7][8]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also a deep dive into the mechanistic principles and practical advantages of this transformative technology.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis operates on a fundamentally different principle than conventional heating.[9] Instead of relying on the slow transfer of heat from an external source through the vessel walls, microwave irradiation directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating.[10][11] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[5] This rapid reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[6]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. The resulting collisions between ions convert kinetic energy into heat.[10][11]
This direct and efficient energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.[7] The ability to rapidly reach and precisely control high temperatures allows for the exploration of new reaction pathways and the synthesis of molecules that are difficult to obtain through conventional methods.[5]
Visualizing the Advantage: MAOS vs. Conventional Heating
The following diagram illustrates the fundamental difference in heating mechanisms between microwave synthesis and conventional oil-bath heating.
Caption: Comparison of heating mechanisms.
Synthetic Protocols: A Practical Guide to Pyrazole Synthesis
The versatility of microwave-assisted synthesis allows for the efficient execution of various established routes to pyrazole derivatives. This section provides detailed, step-by-step protocols for three common and effective methods.
Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines (Paal-Knorr Synthesis)
This is one of the most fundamental and widely used methods for constructing the pyrazole ring.[12]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) and the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).[3]
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid (3-5 mL). For solvent-free conditions, the neat reactants can be used, sometimes with a solid support like silica gel or alumina.[8]
-
Reaction Setup: Seal the vial and place it in the cavity of a dedicated microwave reactor.
-
Microwave Irradiation: Irradiate the mixture with a power of 100-300 W, maintaining a temperature of 80-120°C for 3-10 minutes.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. If a solvent was used, it can be removed under reduced pressure. The residue is then typically triturated with cold water or a mixture of ice and water to precipitate the crude product.[2]
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
-
Solvent: Ethanol and acetic acid are polar solvents that couple efficiently with microwaves, ensuring rapid and uniform heating. Acetic acid can also act as a catalyst for the condensation reaction.[3] Solvent-free conditions are a green alternative that works well when the reactants can form a eutectic mixture or when one is a liquid.[8]
-
Temperature and Time: The high temperatures achievable in a short time under microwave irradiation dramatically accelerate the condensation and cyclization steps, reducing reaction times from hours to minutes.[4]
Protocol 2: Multicomponent Synthesis of Highly Substituted Pyrazoles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and green chemistry.[13][14]
-
Reagent Combination: In a microwave process vial, combine an aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and a hydrazine derivative (1.0 mmol).[13]
-
Catalyst and Solvent: Add a catalytic amount of a base like piperidine or an acid like acetic acid. The reaction can often be performed in an aqueous medium or a green solvent like ethanol.[13][15]
-
Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a power setting that maintains the temperature at 80-100°C for 5-15 minutes.[16]
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. Collect the solid by filtration, wash with cold water or ethanol, and dry. Recrystallization may be necessary to obtain a highly pure product.
-
Multicomponent Approach: This strategy is inherently efficient, building molecular complexity in a single operation and minimizing waste.[14]
-
Microwave Acceleration: Microwave heating is particularly effective for MCRs, as it can overcome the activation energy barriers of multiple sequential steps in a short period.[17]
-
Green Solvents: The use of water or ethanol as a solvent makes the process more environmentally benign.[15]
Protocol 3: 1,3-Dipolar Cycloaddition of Diazo Compounds to Alkynes
This method provides a powerful and regioselective route to certain pyrazole derivatives.[18]
-
Reactant Mixture: In a 5 mL microwave process vial, mix the diazo compound (e.g., ethyl diazoacetate, 1.0 mmol) and the alkyne derivative (2.0-10.0 mmol, often used in excess).[18] This reaction is frequently performed under neat (solvent-free) conditions.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture with magnetic stirring for 10-45 minutes at a temperature of 120-140°C.[18]
-
Work-up: After cooling, the excess alkyne can be removed by distillation under reduced pressure. The remaining residue is then dissolved in a suitable solvent like dichloromethane and concentrated in vacuo to afford the pyrazole product.[18]
-
Purification: Further purification can be achieved by column chromatography if necessary.
-
Neat Conditions: The absence of a solvent simplifies the work-up and reduces waste. The direct absorption of microwave energy by the polar reactants drives the reaction efficiently.[18]
-
Temperature Control: Precise temperature control in a microwave reactor is crucial for this reaction to proceed efficiently and to minimize potential side reactions or decomposition of the diazo compound.
Visualizing the Workflow
The general workflow for the microwave-assisted synthesis of pyrazoles is streamlined and efficient.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Data Presentation: A Quantitative Comparison
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods. The following tables summarize literature data for the synthesis of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles from 1,3-Diketones
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [4][19] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [4][19] |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
| Product | Method | Time | Yield (%) | Reference |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 | [20] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified | [20] |
Table 3: One-Pot Synthesis of 4-Arylidenepyrazolones
| Product | Method | Power (W) | Time | Yield (%) | Reference |
| 4-Arylidenepyrazolones | Microwave-Assisted | 420 | 10 min | 51-98 | [21][22] |
| 4-Arylidenepyrazolones | Conventional (multi-step) | N/A | Hours | Lower (typical) | [21][22] |
Safety Considerations in Microwave Chemistry
While microwave synthesis is a powerful tool, it requires adherence to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[23] Laboratory-grade microwave reactors are designed with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities to handle the rigors of chemical reactions.[23]
-
Pressure Management: When heating solvents above their boiling points in sealed vessels, high pressures can develop. Always be aware of the pressure limits of the reaction vials and the reactor. Start with small-scale reactions to assess the potential for pressure buildup.[23]
-
Thermal Runaway: Highly exothermic reactions can lead to a rapid and uncontrolled increase in temperature and pressure. It is crucial to understand the kinetics of your reaction and to start with low power and temperature settings for unknown reactions.[23]
-
Solvent Choice: Be aware of the stability of solvents and reagents at high temperatures. Some compounds may decompose, leading to the formation of hazardous byproducts.[23]
-
Proper Training: The most important safety device is a well-trained operator. Ensure you are thoroughly familiar with the operation of the microwave reactor before beginning any experiment.[23]
Conclusion
Microwave-assisted synthesis has established itself as an indispensable technology for the rapid and efficient preparation of pyrazole derivatives. By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, MAOS empowers researchers to accelerate the drug discovery process. The protocols and data presented in this guide demonstrate the practical advantages and broad applicability of this method. As the demand for novel therapeutic agents continues to grow, the synergy between the privileged pyrazole scaffold and the enabling technology of microwave synthesis will undoubtedly continue to fuel innovation in medicinal chemistry.
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Application Note & Protocol: A Scalable Synthesis of Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate for Pharmaceutical Research and Development
Abstract
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical agents. Its structural motif is found in compounds exhibiting diverse biological activities, making a reliable and scalable synthesis crucial for drug discovery and development programs.[1][2][3] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. The protocol herein is designed for robustness and scalability, addressing common challenges encountered in heterocyclic synthesis. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step protocol, and outline critical safety and analytical considerations to ensure the production of high-purity material suitable for further medicinal chemistry applications.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[2][4][5] The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. The presence of the chloro, ester, and reactive NH functionalities provides multiple handles for subsequent chemical transformations.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of substituted pyrazoles can be achieved through various methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[4][6][7] For the scalable synthesis of this compound, a robust and high-yielding two-step approach is proposed. This strategy involves the initial formation of the pyrazole ring via a cyclocondensation reaction, followed by a selective chlorination step. This approach is favored for its operational simplicity and the availability of starting materials.
An alternative approach for functionalizing the pyrazole ring is the Vilsmeier-Haack reaction, which is effective for the formylation of pyrazoles and can be a pathway to introduce functionality at the 4-position.[8][9][10][11] However, for direct installation of the carboxylate and chloro groups in a scalable manner, the proposed two-step synthesis offers a more direct and controllable route.
Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate
The initial step involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate. This reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to afford the desired aminopyrazole.
Step 2: Sandmeyer-type Chlorination of Ethyl 5-Amino-1H-pyrazole-4-carboxylate
The second step is a diazotization of the 5-amino group followed by a Sandmeyer-type reaction to introduce the chlorine atom. This classic transformation in aromatic chemistry can be effectively applied to heterocyclic amines. The use of nitrosyl chloride or a mixture of sodium nitrite and hydrochloric acid will generate the diazonium salt, which is then converted to the 5-chloro derivative. A similar transformation is documented for the synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester from its 5-amino precursor.[12]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethyl 2-cyano-3-ethoxyacrylate | ≥98% |
| Hydrazine hydrate | 80% in water |
| Ethanol | Anhydrous |
| Hydrochloric acid | Concentrated (37%) |
| Sodium nitrite | ≥99% |
| Copper(I) chloride | ≥98% |
| Dichloromethane | ACS grade |
| Sodium bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous sodium sulfate | Granular |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer with heating | |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| pH paper |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl 2-cyano-3-ethoxyacrylate (100 g, 0.59 mol) and ethanol (500 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
From the dropping funnel, add hydrazine hydrate (80%, 37 g, 0.59 mol) dropwise over 30 minutes. The addition is exothermic, and the internal temperature should be maintained below 40 °C, using a water bath for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 100 mL) and dry under vacuum to afford ethyl 5-amino-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of this compound
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (77.5 g, 0.5 mol) in a mixture of concentrated hydrochloric acid (250 mL) and water (250 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (38 g, 0.55 mol) in water (100 mL).
-
Add the sodium nitrite solution dropwise to the pyrazole suspension while maintaining the temperature between 0-5 °C. Stir vigorously during the addition. The formation of the diazonium salt is observed.
-
In another 2 L flask, prepare a solution of copper(I) chloride (60 g, 0.6 mol) in concentrated hydrochloric acid (250 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Process Safety and Hazard Analysis
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.
-
Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with appropriate PPE.
-
The diazotization reaction is exothermic and produces gaseous nitrogen. The reaction must be performed at low temperatures with controlled addition of reagents to prevent a runaway reaction. Ensure adequate ventilation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each reagent.[13]
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (ester C=O, C-Cl, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To assess the purity of the crystalline solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce high-purity material for their drug discovery endeavors. The presented synthetic strategy is robust, utilizing well-established chemical transformations that are amenable to scale-up.
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
-
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved from [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. Retrieved from [Link]
-
MSDS of this compound. Capot Chemical. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022). MDPI. Retrieved from [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. Retrieved from [Link]
-
Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. (2021). Journal of Global Pharma Technology. Retrieved from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2012). Organic & Biomolecular Chemistry. Retrieved from [Link]
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- 13. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes.
I. Synthesis Overview: A Common Pathway
A prevalent and effective route to obtaining this compound involves a multi-step synthesis. The process typically begins with the reaction of ethyl cyanoacetate and triethyl orthoformate to yield ethyl (ethoxymethylene)cyanoacetate.[1][2] This intermediate is then cyclized with hydrazine to form ethyl 5-amino-1H-pyrazole-4-carboxylate. The subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction, or direct chlorination of the corresponding 5-hydroxy pyrazole, introduces the chloro substituent at the 5-position.[3][4]
Experimental Workflow Diagram
Caption: A common synthetic route to the target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Low yield in the formation of ethyl (ethoxymethylene)cyanoacetate (Intermediate B).
Potential Causes:
-
Incomplete Reaction: The reaction between ethyl cyanoacetate and triethyl orthoformate requires high temperatures to proceed to completion. Insufficient heating time or temperature can lead to a low conversion rate.
-
Hydrolysis of Reagents: Both triethyl orthoformate and the product are sensitive to moisture.[5] The presence of water can lead to hydrolysis and the formation of side products.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the reactants can result in unreacted starting material.
Solutions:
-
Reaction Conditions: Ensure the reaction is heated to at least 150-160°C for a sufficient duration (typically 5 hours).[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Anhydrous Conditions: Use freshly distilled reagents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Reagent Stoichiometry: Use a slight excess of triethyl orthoformate to ensure complete conversion of the ethyl cyanoacetate.
| Parameter | Recommended Condition |
| Temperature | 150-160 °C |
| Reaction Time | ~5 hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) |
Q2: Formation of multiple products during the cyclization with hydrazine.
Potential Causes:
-
Regioisomer Formation: The reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine can potentially lead to the formation of regioisomers, although the 5-amino pyrazole is generally the major product.
-
Side Reactions: At elevated temperatures, hydrazine can react with the ester group, leading to the formation of hydrazides.
Solutions:
-
Temperature Control: Add the hydrazine hydrate dropwise to the solution of ethyl (ethoxymethylene)cyanoacetate in ethanol at a controlled temperature, often starting at 0°C and then refluxing.[6][7] This helps to manage the exothermic nature of the reaction and minimize side product formation.
-
Solvent Choice: Absolute ethanol is a commonly used solvent that provides good solubility for the reactants and facilitates the desired cyclization.[8]
Q3: Low yield or incomplete reaction during the chlorination step.
Potential Causes:
-
Ineffective Chlorinating Agent: The choice and handling of the chlorinating agent are critical. For instance, phosphorus oxychloride (POCl₃) can be effective but may require high temperatures and long reaction times.[4]
-
Decomposition of the Diazonium Salt: If proceeding via a Sandmeyer-type reaction, the intermediate diazonium salt can be unstable and decompose if not handled at low temperatures.
-
Vilsmeier-Haack Conditions: The Vilsmeier-Haack reaction is a powerful tool for formylation and can also be adapted for chlorination of pyrazoles.[9][10][11] However, the reaction conditions, such as temperature and reagent stoichiometry, need to be carefully optimized.[9]
Solutions:
-
Chlorinating Agent Selection and Handling:
-
For 5-hydroxy pyrazole precursor: Refluxing with a suitable chlorinating agent like phosphorus oxychloride (POCl₃) is a common method.[4] Ensure the POCl₃ is fresh and the reaction is carried out under anhydrous conditions.
-
For 5-amino pyrazole precursor (Sandmeyer-type reaction): Maintain a low temperature (0-5°C) during the diazotization with sodium nitrite in the presence of a strong acid (e.g., HCl). The subsequent reaction with a copper(I) chloride solution should also be performed at a controlled temperature.
-
-
Optimization of Vilsmeier-Haack Conditions: If using this method, a systematic optimization of the ratio of DMF to POCl₃ and the reaction temperature may be necessary to improve yields.[9]
| Chlorination Method | Key Parameters |
| From 5-hydroxy pyrazole | Reflux with POCl₃, anhydrous conditions |
| From 5-amino pyrazole | Low temperature (0-5°C) for diazotization |
| Vilsmeier-Haack | Optimize DMF/POCl₃ ratio and temperature |
Q4: Difficulty in purifying the final product, this compound.
Potential Causes:
-
Presence of Starting Material: Incomplete chlorination can lead to a mixture of the starting material and the final product, which can be challenging to separate.
-
Formation of Tarry Byproducts: Overheating or prolonged reaction times, especially during chlorination, can lead to the formation of polymeric or tarry materials.
-
Hydrolysis of the Ester: The ester group can be susceptible to hydrolysis during workup, especially if strong acidic or basic conditions are used for extended periods.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction by TLC to ensure complete conversion of the starting material.
-
Careful Workup: After the reaction is complete, quench the reaction mixture carefully by pouring it onto ice water. This helps to precipitate the product and neutralize any remaining reactive reagents.
-
Purification Technique:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) is recommended.[7]
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of acetic anhydride in the first step? A: Acetic anhydride is often used as a solvent and also acts as a water scavenger, driving the reaction between ethyl cyanoacetate and triethyl orthoformate to completion by removing the ethanol byproduct.[1][2]
Q: Can other chlorinating agents be used? A: Yes, besides phosphorus oxychloride, other reagents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be employed for the chlorination of the 5-hydroxy pyrazole precursor.
Q: How can I confirm the structure of the final product? A: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify key functional groups.
Q: Are there any safety precautions I should be aware of? A: Yes. Many of the reagents used in this synthesis are hazardous.
-
Triethyl orthoformate and ethyl cyanoacetate: These can be irritants.
-
Hydrazine hydrate: It is highly toxic and corrosive.
-
Phosphorus oxychloride and thionyl chloride: These are corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
IV. Experimental Protocols
Synthesis of Ethyl (ethoxymethylene)cyanoacetate
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine ethyl cyanoacetate (0.2 mol), triethyl orthoformate (0.2 mol), and acetic anhydride (80 mL).[1][2]
-
Heat the mixture to 150-160°C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure to obtain the crude product.
Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry.
Synthesis of this compound (from 5-hydroxy precursor)
-
In a round-bottom flask, mix ethyl 5-hydroxy-1H-pyrazole-4-carboxylate with an excess of phosphorus oxychloride.[4]
-
Heat the mixture at 90-100°C for several hours, monitoring the reaction by TLC.[4]
-
After completion, carefully evaporate the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
V. References
-
PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]
-
Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Link]
-
Capot Chemical. MSDS of this compound. [Link]
Sources
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- 4. prepchem.com [prepchem.com]
- 5. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]
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- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. capotchem.com [capotchem.com]
common side reactions in the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your results.
Overview of the Primary Synthetic Pathway
The most prevalent synthetic route to this compound is a three-step process. Understanding this pathway is the first step to diagnosing issues.
-
Step 1: Formation of an Activated Acrylate. The synthesis typically begins by condensing ethyl cyanoacetate with triethyl orthoformate, often with acetic anhydride as a catalyst and solvent, to produce ethyl 2-cyano-3-ethoxyacrylate.[1][2]
-
Step 2: Pyrazole Ring Formation. The activated acrylate is then reacted with hydrazine hydrate. This cyclocondensation reaction forms the pyrazole ring, yielding the key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
Step 3: Diazotization and Chlorination (Sandmeyer-type Reaction). The 5-amino group is converted to the target 5-chloro group via a diazotization reaction (using a nitrite source like sodium nitrite in the presence of a strong acid like HCl), followed by a copper-catalyzed chlorination.[3] An alternative, though often harsher, route involves synthesizing ethyl 5-hydroxy-1H-pyrazole-4-carboxylate and chlorinating it with an agent like phosphorus oxychloride (POCl₃).[4][5]
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Step 1: Ethyl 2-cyano-3-ethoxyacrylate Formation
Q: My yield for ethyl 2-cyano-3-ethoxyacrylate is consistently low, and I notice the formation of a viscous, sticky substance in my reaction flask. What's going wrong?
A: This is a classic sign of undesired polymerization of your product. Ethyl 2-cyano-3-ethoxyacrylate, like other cyanoacrylates, is susceptible to anionic polymerization, especially in the presence of moisture or basic impurities.[6] The reaction of ethyl cyanoacetate and triethyl orthoformate is also an equilibrium process.
Causality and Solution:
-
Moisture: Water can initiate polymerization. Ensure all your glassware is oven-dried and your reagents, especially the ethyl cyanoacetate, are anhydrous.
-
Temperature Control: The condensation reaction is typically exothermic. Running the reaction at elevated temperatures for extended periods can drive polymerization. The reaction is often performed by heating to reflux (around 120-140°C) to drive off the ethanol byproduct, but careful monitoring is key. Once the theoretical amount of ethanol is collected, the reaction should be stopped to prevent product degradation.
-
Purity of Reagents: Use freshly distilled ethyl cyanoacetate and triethyl orthoformate to minimize acidic or basic impurities that could catalyze side reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Polymerization | 1. Moisture in reagents/glassware2. Excessive heating time/temperature3. Impure starting materials | 1. Use oven-dried glassware and anhydrous reagents.2. Monitor reaction progress (e.g., by collecting ethanol byproduct) and stop heating once complete.3. Use freshly distilled starting materials. |
| Incomplete Reaction | Insufficient removal of ethanol byproduct. | Use a Dean-Stark apparatus or fractional distillation setup to efficiently remove the ethanol as it forms, driving the equilibrium toward the product. |
Step 2: Pyrazole Ring Formation (Cyclocondensation)
Q: My analytical data (NMR, LC-MS) of the crude product after reacting with hydrazine shows two distinct product peaks with the same mass. What is the likely impurity?
A: You are most likely observing the formation of a regioisomer: ethyl 3-amino-1H-pyrazole-4-carboxylate . This is the most significant and common side reaction in this step. Hydrazine is a symmetrical molecule, but its reaction with the unsymmetrical ethyl 2-cyano-3-ethoxyacrylate intermediate can occur at two different electrophilic centers, leading to two possible ring closures.
Mechanistic Insight:
The desired reaction involves the initial attack of a hydrazine nitrogen at the C3 position (attached to the ethoxy group), followed by intramolecular cyclization onto the nitrile carbon. The alternative pathway involves the initial attack at the nitrile carbon, which can lead to the undesired 3-amino regioisomer. While the formation of the 5-amino isomer is generally favored, reaction conditions can influence the ratio.[7][8]
Caption: Competing reaction pathways leading to regioisomer formation.
Troubleshooting Regioisomer Formation:
-
Control of Temperature: Add the hydrazine hydrate solution slowly to the acrylate solution at a reduced temperature (e.g., 0-10°C) to control the initial exotherm. After the addition, the reaction can be allowed to warm to room temperature or gently heated to ensure completion.
-
Solvent Choice: The reaction is typically run in ethanol. The polarity of the solvent can influence the reaction pathway. Sticking to established protic solvents like ethanol is recommended.
-
Purification: If the side product does form, careful purification is necessary. The two isomers often have different polarities, allowing for separation by column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be effective if the isomeric ratio is highly skewed.
Step 3: Diazotization and Chlorination
Q: During the chlorination step with POCl₃ on the corresponding 5-hydroxy pyrazole, my reaction mixture darkens significantly, and I get a low yield of a tarry product. What is causing this decomposition?
A: Phosphorus oxychloride (POCl₃) is a very powerful and aggressive dehydrating and chlorinating agent.[5] The darkening and tar formation indicate decomposition of the pyrazole ring, which is sensitive to harsh acidic conditions and high temperatures.
Causality and Solution:
-
Excessive Temperature: Chlorination with POCl₃ often requires heat, but the temperature must be carefully controlled.[4] Overheating can easily lead to uncontrolled side reactions and decomposition. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 90-100°C) and monitor it closely by TLC or LC-MS.
-
Reaction Time: Prolonged exposure to hot POCl₃ will degrade the product. The reaction should be stopped as soon as the starting material is consumed.
-
Work-up Procedure: The quenching step is critical. The reaction mixture must be cooled significantly before being slowly and carefully poured into ice water or an ice/base mixture. Adding water to hot POCl₃ is extremely exothermic and dangerous and can also degrade the product.
Q: My final product is contaminated with unreacted ethyl 5-amino-1H-pyrazole-4-carboxylate after the Sandmeyer reaction. How can I improve the conversion?
A: Incomplete conversion in a Sandmeyer-type reaction often points to issues with the diazotization step or the subsequent copper-catalyzed chlorine substitution.
Causality and Solution:
-
Diazonium Salt Instability: The pyrazolediazonium salt may be unstable. The diazotization must be performed at low temperatures (typically 0-5°C) to prevent premature decomposition of the diazonium intermediate.
-
Insufficient Acid: A sufficient excess of strong acid (e.g., HCl) is required to fully protonate the amino group and generate nitrous acid from sodium nitrite. A common rule of thumb is to use at least 3 equivalents of HCl: one to form the amine salt, one to react with NaNO₂, and one to maintain an acidic environment.
-
Copper Catalyst Activity: Ensure your copper(I) chloride is active. If it has oxidized to the green Cu(II) state, its catalytic activity will be diminished.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control for a successful synthesis?
The three most critical parameters across the entire synthesis are:
-
Temperature Control: Essential at every stage to prevent polymerization (Step 1), control regioselectivity (Step 2), and prevent decomposition (Step 3).
-
Anhydrous Conditions (especially Step 1): Moisture is detrimental to the formation of the acrylate intermediate.
-
Stoichiometry: Precise measurement of reagents, particularly hydrazine (which can be volatile and hygroscopic) and the diazotization reagents, is key to high yields and purity.
FAQ 2: How can I purify the final product, this compound?
The primary methods for purification are:
-
Recrystallization: This is often the most effective method for removing minor impurities. A common solvent system is ethanol/water or isopropanol. The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly.
-
Silica Gel Chromatography: If significant amounts of regioisomers or other byproducts are present, column chromatography is necessary. A solvent system of ethyl acetate and hexane is typically effective for eluting the product.
FAQ 3: Are there greener or safer alternatives to using POCl₃ for the chlorination of the 5-hydroxy pyrazole intermediate?
Yes, the field of green chemistry is actively developing alternatives to harsh reagents like POCl₃. Some potential alternatives that have been used for similar transformations include:
-
Vilsmeier Reagent (DMF/Oxalyl Chloride): This can sometimes effect chlorination under milder conditions than neat POCl₃.
-
Triphenylphosphine/N-Chlorosuccinimide (Appel Reaction conditions): This can convert alcohols to chlorides under neutral conditions, avoiding strong acids.
-
Hydrochloric Acid/Hydrogen Peroxide: Some patents describe chlorination of the pyrazole ring using a mixture of HCl and H₂O₂, which is a much safer and more environmentally benign system.[9]
References
- 1. scbt.com [scbt.com]
- 2. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 7. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, this guide is structured to offer not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible synthetic process.
Introduction to the Synthesis and Impurity Formation
This compound is a crucial building block in pharmaceutical synthesis. Its purity is critical for the successful development of active pharmaceutical ingredients (APIs). The common synthetic routes often involve the condensation of a hydrazine with a β-ketoester or a similar 1,3-dicarbonyl compound, followed by a chlorination step.[1][2] Impurities can be introduced from starting materials or generated during the reaction through various side reactions. Common issues include the formation of regioisomers, incomplete reactions, and over-chlorination.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The primary impurities often encountered are regioisomers (e.g., ethyl 3-chloro-1H-pyrazole-4-carboxylate), unreacted starting materials, and polychlorinated byproducts. The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3]
Q2: My final product is a persistent yellow or reddish color. What is the likely cause?
A2: Colored impurities in pyrazole synthesis are often attributed to side reactions involving the hydrazine starting material.[3][4] These can sometimes be removed by recrystallization or by treating the crude product with a small amount of activated carbon during the workup.
Q3: How can I effectively monitor the progress of the chlorination step?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction.[5] A co-spot of your starting material alongside the reaction mixture will clearly show the consumption of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: Can I use a different chlorinating agent than the one specified in my protocol?
A4: While various chlorinating agents can be used (e.g., sulfuryl chloride, N-chlorosuccinimide, phosphorus oxychloride[6][7]), their reactivity and selectivity differ. Direct substitution without optimizing reaction conditions (temperature, solvent, stoichiometry) can lead to a different impurity profile, including over-chlorination or the formation of different byproducts.
Troubleshooting Guides
Issue 1: Presence of Regioisomers in the Final Product
-
Symptoms:
-
NMR spectra show two sets of peaks for the pyrazole ring protons and the ethyl ester.
-
Multiple spots with close Rf values on TLC.
-
Broad melting point range for the isolated solid.
-
-
Probable Cause:
-
The cyclization reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to the formation of two regioisomeric pyrazoles.[3] The reaction conditions, such as pH and solvent, can influence the regioselectivity.
-
-
Solutions:
-
Chromatographic Separation: Column chromatography using a silica gel stationary phase is the most common method for separating regioisomers. A solvent system with a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can effectively separate isomers with even slight polarity differences.
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be employed.[8] This may require multiple recrystallization steps to achieve high purity.
-
Reaction Optimization: To prevent the formation of the undesired isomer, modifying the reaction conditions of the cyclization step can be explored. For instance, changing the solvent or adding an acid or base catalyst can alter the regioselectivity.
-
Issue 2: Incomplete Chlorination
-
Symptoms:
-
Presence of the unchlorinated pyrazole precursor in the final product, confirmed by TLC, HPLC, or NMR.
-
-
Probable Cause:
-
Insufficient amount of chlorinating agent.
-
Reaction temperature is too low, leading to a sluggish reaction.
-
Short reaction time.
-
-
Solutions:
-
Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Temperature and Time: Monitor the reaction by TLC until the starting material is no longer visible. If the reaction is slow, a modest increase in temperature may be necessary, but this should be done cautiously to avoid over-chlorination.
-
Issue 3: Formation of Polychlorinated Byproducts
-
Symptoms:
-
Mass spectrometry analysis shows peaks corresponding to di- or tri-chlorinated products.
-
Additional spots on TLC, often with higher Rf values than the desired product.
-
-
Probable Cause:
-
Excess of the chlorinating agent.
-
Reaction temperature is too high.
-
-
Solutions:
-
Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exotherm and prevent localized high concentrations of the reagent.
-
Strict Stoichiometry: Use a minimal excess of the chlorinating agent.
-
Purification: Polychlorinated byproducts are typically less polar than the mono-chlorinated product and can often be separated by column chromatography.
-
Analytical and Purification Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Specification |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Protocol 2: Purification by Column Chromatography
This is a standard protocol for the purification of the crude product.
-
TLC Analysis: Determine an appropriate solvent system by TLC. A good system will show good separation between the product and impurities, with an Rf value for the product of around 0.3. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Troubleshooting Workflow
Caption: A workflow for impurity identification and resolution in the synthesis of this compound.
References
stability and storage conditions for ethyl 5-chloro-1H-pyrazole-4-carboxylate
Technical Support Center: Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate
Welcome to the dedicated technical support guide for this compound (CAS No. 948552-01-0). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling, grounding our advice in established chemical principles and supplier recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The compound should be stored under an inert gas atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.
Q2: Why is storage under an inert atmosphere and refrigeration so critical?
This compound possesses two primary sites susceptible to degradation: the ester functional group and the pyrazole ring itself.
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, a reaction catalyzed by moisture, acids, or bases. This would yield the corresponding carboxylic acid and ethanol, altering the compound's reactivity and molecular weight. Storing it in a dry, inert atmosphere at a low temperature significantly reduces the rate of this degradation pathway.
-
Ring Stability: While pyrazole rings are generally stable, prolonged exposure to strong oxidizing agents or certain reactive species can compromise the ring structure. The chloro-substituent also influences the ring's electron density, making careful handling important. Refrigeration slows down all potential degradation reactions, preserving the compound's purity.
Q3: I received the product, and it's a white to off-white solid. Is this correct?
Yes, the expected physical appearance is typically a white to pale yellow solid or powder.[2] A significant deviation from this, such as a dark brown color, oiling out, or a noticeable change in texture, could indicate potential degradation or contamination.
Q4: The material has been stored for a while and now appears clumpy. Is it still usable?
Clumping is often a sign of moisture absorption. While the compound may not be fully degraded, its purity is questionable. Absorbed water can initiate hydrolysis of the ester. Before use in a critical reaction, it is highly recommended to perform a quality control check (see Troubleshooting Guide below) or to dry the material under a high vacuum, assuming it is thermally stable. However, if hydrolysis has already occurred, drying will not reverse it.
Q5: What materials are incompatible with this compound?
You should avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[3] These substances can catalyze degradation or react violently with the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Scenario 1: Unexpected Experimental Results or Low Yield
You've used the compound in a well-established synthetic protocol (e.g., N-alkylation or a coupling reaction), but the reaction yield is significantly lower than expected, or you observe unexpected byproducts.
Potential Cause: The starting material may have partially degraded. The most likely culprit is hydrolysis of the ethyl ester to 5-chloro-1H-pyrazole-4-carboxylic acid. This acid will have different solubility and reactivity, and it will not undergo reactions typical of the ester, leading to lower yields of the desired product.
Troubleshooting Workflow:
Sources
Technical Support Center: Pyrazole Cyclization Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize pyrazole cyclization reactions, particularly the Knorr synthesis and its variations. My goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address the specific challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding pyrazole synthesis.
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and why is it so widely used?
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry due to its reliability and the ready availability of starting materials.[1] The fundamental reaction is a cyclocondensation between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2]
The reaction proceeds via two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This step is often the rate-determining step and can be influenced by pH.[3][4]
-
Cyclization and Dehydration: The remaining nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group. This is followed by a dehydration step to yield the stable, aromatic pyrazole ring.[5]
Its widespread use is a testament to its robustness, often producing high yields of the aromatic product.[5][6]
Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?
This is the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound. The formation of two different regioisomers occurs because the initial nucleophilic attack can happen at either of the two distinct carbonyl carbons.[3][7] Controlling this selectivity is paramount.
The outcome is governed by a delicate balance of three main factors:
-
Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine will typically direct the initial attack to the less sterically hindered carbonyl group.[3][7]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is critical. An electron-withdrawing group (like -CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[7][8] Conversely, the nucleophilicity of the two nitrogen atoms in the hydrazine is influenced by its substituent; for example, the methyl-substituted nitrogen in methylhydrazine is highly nucleophilic.[8]
-
Reaction Conditions: This is often the most powerful tool for controlling regioselectivity.
-
Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity compared to standard solvents like ethanol.[9]
-
pH/Catalyst: The acidity of the reaction medium is crucial. Acidic conditions can protonate the carbonyl group, activating it for attack. However, it can also protonate the hydrazine, reducing its nucleophilicity. The choice of acid catalyst can alter which nitrogen atom of the hydrazine is the more potent nucleophile, sometimes even reversing the selectivity compared to neutral conditions.[4][7]
-
Q3: What is the role of an acid catalyst (e.g., acetic acid, p-TSA) in the reaction?
While some pyrazole syntheses can proceed without a catalyst, an acid catalyst is typically added to accelerate the reaction. Its primary role is to catalyze both the formation of the hydrazone intermediate and the subsequent dehydration step.[4][5] Acetic acid is commonly used as it is effective and can also serve as a solvent.[5] For less reactive substrates, stronger acids like p-toluenesulfonic acid (p-TSA) may be employed.[10] However, it is a misconception that more catalyst is always better. Excessively strong acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.
Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?
Assuming the fundamental reaction is viable for your substrates, incomplete conversion is often traced back to a few key areas:
-
Reagent Quality: Hydrazine, particularly hydrazine hydrate, can degrade over time. Use fresh, high-quality reagents.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the hydrazine is common practice to drive the reaction to completion.[3]
-
Temperature: Many pyrazole cyclizations run well at room temperature or with gentle heating (e.g., reflux in ethanol).[1] If your reaction is slow, a modest increase in temperature may be required. However, excessive heat can promote side reactions and decomposition, especially of the hydrazine.[11]
-
Catalyst: As mentioned in Q3, the reaction may require catalytic acid to proceed at a reasonable rate. If no catalyst is used, consider adding a few drops of glacial acetic acid.[5]
Part 2: Detailed Troubleshooting Guide
This section provides a structured approach to solving specific experimental problems.
Problem 1: Low Overall Yield
A low yield of isolated product can be frustrating. The following decision tree can help diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Poor Regioselectivity / Difficult Isomer Separation
Symptoms:
-
¹H NMR shows duplicate sets of peaks for the desired product.
-
TLC or LC-MS analysis reveals two or more products with the same mass.
-
Column chromatography fails to provide a clean separation.
Causality and Solutions:
As discussed in the FAQs, regioselectivity is a function of sterics, electronics, and conditions.[7] When facing a mixture, a systematic re-optimization is necessary.
Table 1: Strategies to Influence Regioselectivity
| Strategy | Principle | Recommended Action | Reference |
| Solvent Modification | Fluorinated alcohols can stabilize intermediates differently than protic solvents like ethanol, enhancing the kinetic preference for one isomer. | Switch the reaction solvent from Ethanol or Methanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). | [9] |
| Temperature Control | Lowering the temperature can amplify small differences in activation energy between the two reaction pathways, favoring the kinetically preferred product. | Run the reaction at 0 °C or room temperature instead of reflux. | [11] |
| pH/Catalyst Adjustment | The choice of acid can alter the nucleophilicity of the hydrazine nitrogens. Basic conditions can change the nature of the nucleophile entirely. | If using acidic conditions (e.g., AcOH), try running the reaction under neutral or basic conditions (e.g., with a base like triethylamine) or vice-versa. | [7] |
| Modify Reactants | If possible, increasing the steric bulk on either the hydrazine or the dicarbonyl can create a much stronger bias for attack at the less hindered position. | This is a substrate design choice, but it is the most powerful way to ensure selectivity. | [3] |
Problem 3: Reaction Turns Dark Brown or Black
Symptoms:
-
The reaction mixture, initially colorless or pale yellow, darkens significantly over time.
-
A tar-like substance is observed upon work-up.
-
Yield is dramatically reduced.
Causality and Solutions:
This is almost always due to the decomposition of the hydrazine starting material or unstable intermediates, often exacerbated by excessive heat or air oxidation.
-
Run Under Inert Atmosphere: Hydrazines can be sensitive to air. Purge the reaction vessel with Nitrogen or Argon before adding reagents.
-
Control the Exotherm: The initial condensation can be exothermic.[11] Add the hydrazine dropwise to the dicarbonyl solution, especially on a larger scale, and use an ice bath if necessary to maintain the target temperature.
-
Reduce Temperature: High temperatures (e.g., >100 °C) can accelerate decomposition. If possible, run the reaction at a lower temperature for a longer time.
Problem 4: Product Purification is Difficult
Symptoms:
-
Product oils out during recrystallization.
-
Product co-elutes with a persistent impurity during column chromatography.
-
Product is a sticky solid that is difficult to handle.
Causality and Solutions:
-
Persistent Impurities: If the impurity is a regioisomer, refer to the regioselectivity section to solve the problem at the source. If it is an unreacted starting material, ensure the reaction has gone to completion via TLC or LC-MS before work-up.
-
Purification via Salt Formation: For basic pyrazoles, an effective but underutilized technique is purification via crystallization of an acid addition salt.[12][13]
-
Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add at least one equivalent of an acid (e.g., sulfuric acid, hydrochloric acid) to form the corresponding salt.[12][13]
-
The salt often has much better crystallization properties than the freebase and will precipitate out in high purity.
-
The pure salt can then be neutralized with a base (e.g., NaHCO₃) during a subsequent aqueous work-up to recover the purified freebase product.
-
Part 3: Key Experimental Protocols
These protocols are provided as a validated starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is adapted for the synthesis of a simple pyrazole from a β-ketoester.[5]
Caption: General Experimental Workflow for Knorr Synthesis.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (e.g., 5 mmol, 1.0 eq) and ethanol (20 mL).
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.
-
Hydrazine Addition: Begin stirring and add hydrazine hydrate (6 mmol, 1.2 eq) dropwise. The reaction may be slightly exothermic.[11]
-
Heating & Monitoring: Heat the mixture to reflux (approx. 80 °C) for 1-3 hours. Monitor the reaction's progress by TLC, observing the consumption of the 1,3-dicarbonyl starting material.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates directly, it can be collected by filtration. Often, it is necessary to reduce the solvent volume using a rotary evaporator and then add cold water (20-30 mL) to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold water.[5] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
optimization of reaction conditions for pyrazole synthesis (temperature, catalyst)
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, particularly concerning temperature and catalyst selection. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what are the key considerations?
The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains one of the most fundamental and widely used methods.[1][2] The primary considerations for this reaction are the choice of reactants, the catalyst, and the reaction temperature, all of which can influence the reaction rate, yield, and regioselectivity.
Q2: How does temperature affect the yield and selectivity of my pyrazole synthesis?
Temperature is a critical parameter in pyrazole synthesis. In many cases, increasing the reaction temperature can enhance the reaction rate and improve yield up to an optimal point. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield, but higher temperatures led to a decrease.[3][4] Conversely, some reactions proceed efficiently at room temperature, and excessive heat can lead to the formation of side products or degradation of the desired product.[4] In certain advanced strategies, temperature can even be used to control the reaction pathway, leading to different products from the same starting materials in what is known as temperature-controlled divergent synthesis.[5]
Q3: I'm observing poor yields in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?
Low yields can stem from several factors. Common culprits include:
-
Suboptimal Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition. A systematic temperature screen is recommended.
-
Ineffective Catalyst: The chosen catalyst may not be suitable for your specific substrates. Screening a panel of catalysts (e.g., Lewis acids, transition metals) can identify a more effective one.[4]
-
Poor Mixing: Inadequate stirring, especially on a larger scale, can lead to localized "hot spots" and side reactions.[6]
-
Incorrect Solvent: The solvent plays a crucial role in solubility and reaction kinetics. A solvent screen can often lead to significant improvements.[6]
Q4: I am struggling with controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. What strategies can I employ?
Controlling regioselectivity is a common challenge in pyrazole synthesis.[7] Several strategies can be employed to favor the formation of the desired regioisomer:
-
Catalyst Selection: Certain catalysts can direct the reaction towards a specific isomer. For example, copper triflate has been used to achieve regioselective synthesis.[8]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents have been shown to provide better regioselectivity than protic solvents like ethanol in certain cases.[8]
-
Protecting Groups: Strategic use of protecting groups on one of the carbonyls can direct the initial nucleophilic attack of the hydrazine.
-
pH Control: In acid-catalyzed reactions, controlling the pH can influence which carbonyl is more activated.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Formation | - Inactive catalyst- Suboptimal temperature- Incorrect solvent- Steric hindrance from bulky substituents[9] | - Screen different catalysts (e.g., Lewis acids like ZnCl₂, Sc(OTf)₃; transition metals like Cu(OTf)₂, AgOTf).- Perform a temperature gradient experiment (e.g., room temperature, 60°C, 80°C, reflux).[3][4]- Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene).[3][10]- If using bulky substrates, consider a more active catalyst or higher reaction temperatures. |
| Formation of Multiple Products (Poor Selectivity) | - Competing reaction pathways- Isomerization of the product- Uncontrolled exotherm leading to side reactions[6] | - Optimize the rate of reagent addition, especially for exothermic reactions, to maintain better temperature control.[6]- Evaluate the effect of different catalysts on regioselectivity.- Adjust the reaction temperature; lower temperatures often favor the thermodynamically more stable product. |
| Product Degradation | - Excessive heat- Unstable product under reaction conditions- Presence of strong acids or bases | - Attempt the reaction at a lower temperature.- Reduce the reaction time.- Consider a milder catalyst or buffer the reaction mixture. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent- Formation of closely related impurities | - Choose a solvent in which the product is less soluble to facilitate precipitation.[6]- Optimize the reaction to minimize impurity formation.- Employ alternative purification techniques (e.g., crystallization, preparative HPLC). |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis
This protocol outlines a general method for screening various catalysts for the synthesis of a pyrazole from a 1,3-dicarbonyl and a hydrazine.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative
-
A selection of catalysts (e.g., Cu(OTf)₂, AgOTf, I₂, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., ethanol, DMF, toluene)
-
Small reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
In separate reaction vials, add the 1,3-dicarbonyl compound (1.0 mmol) and the chosen solvent (5 mL).
-
To each vial, add a different catalyst (0.1 mmol, 10 mol%).
-
Add the hydrazine derivative (1.1 mmol) to each vial.
-
Seal the vials and stir the reactions at a set temperature (e.g., 80°C) for a specified time (e.g., 12 hours).
-
After the reaction is complete, allow the vials to cool to room temperature.
-
Analyze a small aliquot from each reaction by TLC or LC-MS to determine the extent of product formation and the presence of side products.
-
Based on the analysis, select the most promising catalyst for further optimization.
Protocol 2: Temperature Optimization for a Catalyzed Pyrazole Synthesis
This protocol provides a framework for optimizing the reaction temperature for a pyrazole synthesis with a pre-selected catalyst.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative
-
Optimal catalyst from Protocol 1
-
Anhydrous solvent
-
Reaction flasks with stir bars and reflux condensers
-
Heating mantles or oil baths with temperature controllers
Procedure:
-
Set up a series of identical reactions in separate flasks. To each flask, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), the catalyst (0.1 mmol), and the solvent (10 mL).
-
Set each reaction to stir at a different temperature (e.g., room temperature, 50°C, 70°C, 90°C, and reflux).
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the reactions have reached completion or a set time point, quench the reactions and work them up.
-
Isolate the product from each reaction and calculate the yield.
-
The temperature that provides the highest yield of the desired product with the fewest impurities is the optimal temperature.
Visualizing Reaction Workflows
Below are diagrams illustrating key concepts in pyrazole synthesis optimization.
Caption: A decision-making flowchart for troubleshooting low yields in pyrazole synthesis.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
References
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH.
- Effect of temperature on yield and rate of reaction - ResearchGate.
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Optimization of the reaction conditions for the synthesis of pyrazole... - ResearchGate.
- Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- 5 - Organic Syntheses Procedure.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- synthesis of pyrazoles - YouTube.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring Ethyl 5-Chloro-1H-pyrazole-4-carboxylate Reactions
Welcome to the technical support center for analytical methods focused on monitoring the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common analytical techniques employed in monitoring these critical reactions. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to overcome analytical challenges and ensure the integrity of your results.
The synthesis of pyrazole derivatives, such as this compound, is a cornerstone in the development of many pharmaceutical and agrochemical compounds.[1][2][3] Accurate monitoring of these reactions is crucial for optimizing yield, minimizing impurities, and ensuring the safety and efficacy of the final product.[4] This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this application.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a powerful technique for monitoring the progress of many organic reactions due to its high resolution and sensitivity. However, challenges can arise, particularly when dealing with polar, heterocyclic compounds like pyrazoles.
Common HPLC Issues and Solutions
Question 1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of your quantification.[5] It is often caused by secondary interactions between your analyte and the stationary phase, or issues with the HPLC system itself.[6][7]
-
Causality: The primary cause of peak tailing for polar compounds like pyrazoles is often unwanted interactions with residual silanol groups on the silica-based stationary phase.[5][8] These acidic silanols can interact with the basic nitrogen atoms in the pyrazole ring, leading to a secondary retention mechanism that results in a tailing peak.[5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: A crucial first step is to adjust the pH of your mobile phase. Operating at a lower pH (around 2.5-3.0) will protonate the silanol groups, minimizing their interaction with your analyte.[5] Be mindful not to go below the recommended pH for your column to avoid stationary phase degradation.[5]
-
Use of a Highly Deactivated Column: Employing an end-capped column can significantly reduce peak tailing.[5] End-capping blocks many of the residual silanol groups, providing a more inert surface for your separation.[5]
-
Buffer Selection and Concentration: Incorporating a buffer in your mobile phase helps maintain a stable pH and can mask residual silanol interactions.[6] Increasing the buffer concentration can sometimes improve peak shape.[6]
-
Column Overload Check: If all peaks in your chromatogram are tailing, you might be overloading the column. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[6]
-
System Check for Dead Volume: Excessive dead volume in your HPLC system (e.g., from poorly fitted connections) can also contribute to peak tailing.[7] Ensure all fittings are secure and tubing is of the appropriate internal diameter.
-
Question 2: My retention times are shifting between injections. What could be causing this instability?
Answer: Unstable retention times can make peak identification and quantification unreliable. The root cause is often related to the mobile phase, temperature, or column equilibration.
-
Causality: Consistent retention times rely on a stable chromatographic environment. Fluctuations in mobile phase composition, temperature, or insufficient column equilibration can lead to variability.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistencies in the solvent ratio can lead to retention time drift. For gradient elution, ensure the pump is functioning correctly.
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times, especially for sensitive separations.[9]
-
Sufficient Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase. This is particularly important for gradient methods. A stable baseline is a good indicator of equilibration.
-
Check for Leaks: A leak in the system can cause pressure fluctuations and lead to inconsistent flow rates, which directly impacts retention times.[10]
-
HPLC Experimental Protocol: A Starting Point
Here is a general-purpose reversed-phase HPLC method that can be used as a starting point for monitoring this compound reactions.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method will likely require optimization for your specific reaction mixture and impurities.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is an excellent technique for analyzing volatile and semi-volatile compounds, making it well-suited for pyrazole analysis.[11] It provides both chromatographic separation and mass spectral data for confident identification.
Common GC-MS Issues and Solutions
Question 1: I'm observing poor peak shape (tailing or fronting) for my pyrazole analytes. What are the common causes in a GC system?
Answer: Poor peak shape in GC can be attributed to several factors, including column issues, injection problems, and interactions within the system.[10][12]
-
Causality: Peak tailing in GC can be caused by active sites in the injection port liner or on the column itself, which can interact with the polar pyrazole ring.[10] Column overload can also lead to fronting or tailing peaks.[12]
-
Troubleshooting Steps:
-
Injector Maintenance: The injection port is a common source of problems. Regularly replace the septum and liner. Use a deactivated liner to minimize interactions with your analyte.[10]
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions. This removes residual impurities and creates a more inert surface.[10]
-
Check for Active Sites: If peak tailing persists, you may have active sites in your system. This can sometimes be addressed by injecting a derivatizing agent to passivate these sites.
-
Sample Concentration: Dilute your sample to check for column overload.[12]
-
Solvent Effects: The choice of solvent can impact peak shape. Using a solvent that is compatible with your analyte and stationary phase is important.[9][13] The use of halogenated solvents like dichloromethane has been reported to cause peak tailing due to interactions with the ion source.[14]
-
Question 2: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from and how do I get rid of them?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with your analysis. They are typically due to contamination or carryover.[12]
-
Causality: Ghost peaks can originate from a contaminated syringe, septum bleed, contaminated carrier gas, or carryover from a previous injection.[12][13]
-
Troubleshooting Steps:
-
Run a Blank: Inject a blank solvent to determine if the ghost peaks are coming from your syringe or the injection port.
-
Check the Septum: A worn or low-quality septum can release volatile compounds when heated, leading to ghost peaks. Replace the septum with a high-quality, low-bleed option.
-
Carrier Gas Purity: Ensure you are using a high-purity carrier gas and that your gas lines are clean.
-
Bake Out the Column: Baking out the column at a high temperature (within the column's limits) can help remove contaminants that may be causing ghost peaks.[12]
-
Clean the Injector: If the above steps do not resolve the issue, you may need to clean the injection port.
-
GC-MS Experimental Protocol: A Starting Point
This protocol provides a general starting point for the analysis of pyrazole isomers and related compounds.[11]
| Parameter | Recommended Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio, adjust as needed) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-450 |
Sample Preparation: Dissolve approximately 10 mg of your reaction mixture in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.[11]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs
NMR is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR) to monitor reaction progress.[15]
Question 1: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Why is this happening?
Answer: The broadening or disappearance of the N-H proton signal in pyrazoles is a common phenomenon and is typically due to proton exchange.[16]
-
Causality: The N-H proton can undergo rapid chemical exchange with other pyrazole molecules, residual water in the solvent, or other acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline. The quadrupolar nature of the ¹⁴N nucleus can also contribute to the broadening of the attached proton's signal.[16]
-
Troubleshooting & Interpretation:
-
Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.
-
Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent.
-
Protic Solvents: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[16]
-
Question 2: I am seeing more signals in my ¹H or ¹³C NMR spectrum than I expect for my pyrazole product. What could be the reason?
Answer: The presence of extra signals can be due to several factors, including impurities, byproducts, or tautomerism.
-
Causality: Pyrazoles can exist as tautomers, where the proton on the nitrogen rapidly moves between the two nitrogen atoms. If this exchange is slow on the NMR timescale, you may see separate signals for each tautomer.[16] The presence of regioisomers from the synthesis is also a common reason for extra signals.[11]
-
Troubleshooting & Interpretation:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can slow down the rate of tautomeric exchange, potentially resolving the averaged signals into distinct sets for each tautomer.[16]
-
2D NMR: Techniques like HSQC and HMBC can be invaluable for assigning signals and identifying the structures of different species in your sample.[16]
-
Reaction Byproducts: Consider the possibility of reaction byproducts. For example, in the Knorr pyrazole synthesis, various intermediates and side products can be formed.[17]
-
Visualizing Experimental Workflows
General Workflow for Reaction Monitoring
Caption: A logical workflow for monitoring chemical reactions.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A systematic approach to troubleshooting HPLC peak tailing.
Method Validation: Ensuring Data Integrity
It is imperative that any analytical method used for monitoring pharmaceutical intermediates is properly validated to ensure the reliability and accuracy of the results.[4][18] Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[19]
-
Accuracy: The closeness of the test results to the true value.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]
For a comprehensive guide on analytical method validation, please refer to the ICH guidelines and other regulatory documents.[4][18]
References
- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Hichrom. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- TechNV. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
- Journal of Advances in Pharmaceutics. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Royal Society of Chemistry. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- National Institutes of Health. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- National Institutes of Health. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography.
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. (2025, August 8). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- National Institutes of Health. (n.d.). Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate.
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 6. gmpinsiders.com [gmpinsiders.com]
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- 10. pharmaguru.co [pharmaguru.co]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
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- 16. benchchem.com [benchchem.com]
- 17. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 18. particle.dk [particle.dk]
- 19. wjarr.com [wjarr.com]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
handling and safety precautions for ethyl 5-chloro-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for ethyl 5-chloro-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. It provides essential safety information, handling protocols, and troubleshooting advice to ensure safe and successful experimentation. The information is presented in a question-and-answer format to directly address potential challenges.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][5]
It's important to note that the toxicological properties of this compound have not been fully investigated.[4][5] Therefore, it should be handled with care, assuming it may have other unknown hazards.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial to minimize exposure. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards are required.[4] A face shield may be necessary for splash-prone procedures.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][4][6]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust and aerosol formation.[1][2][6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[4][5][6]
Q3: What are the proper storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, follow these storage guidelines:
-
Temperature: Store in a cool, dry place.[1] Some suppliers recommend storage under inert gas (nitrogen or argon) at 2-8°C.[7][8]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][9]
Q4: How should I properly dispose of waste containing this chemical?
A4: All waste, including the compound itself and any contaminated materials, must be treated as hazardous waste.
-
Chemical Waste: Unused or surplus material should be disposed of by a licensed professional waste disposal service.[1][4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.[4][5]
-
Contaminated Packaging: Dispose of the original container and any other contaminated lab supplies (e.g., gloves, weigh boats) as unused product.[2][4]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][4][5][6]
Q5: What should I do in case of an accidental spill?
A5: In the event of a spill, prioritize personal safety and containment:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4][6]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.[1][4][6]
-
Containment: For solid spills, sweep up the material carefully to avoid creating dust.[2][4][5] Use an inert absorbent material like sand or vermiculite for solutions.[1]
-
Collection: Place the spilled material and absorbent into a suitable, closed container for disposal.[1][4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Poor Solubility in a Reaction Solvent
Q: My this compound is not dissolving in my chosen reaction solvent. What can I do?
A: While specific solubility data is not widely available, pyrazole derivatives often exhibit varied solubility depending on their substitution.[10]
-
Pillar 1 (Expertise & Experience): The ester and chloro substituents on the pyrazole ring suggest moderate polarity. Start with common organic solvents.
-
Pillar 2 (Trustworthiness - Self-Validating Protocol):
-
Solvent Screening: Test solubility in small quantities with a range of solvents of varying polarity (e.g., dichloromethane, ethyl acetate, tetrahydrofuran, acetonitrile, dimethylformamide).
-
Gentle Heating: Gently warming the mixture can often improve solubility. Monitor for any signs of decomposition (color change).
-
Co-solvent System: Consider using a co-solvent system. For example, if the compound is slightly soluble in a non-polar solvent, adding a small amount of a more polar co-solvent might enhance solubility.
-
-
Pillar 3 (Authoritative Grounding): The synthesis of related pyrazole derivatives often involves solvents like ethanol or dimethylformamide (DMF), which could be good starting points for solubility tests.[11][12]
Issue 2: Unexpected Side Products in a Nucleophilic Substitution Reaction
Q: I am attempting a nucleophilic substitution at the chloro-position, but I'm observing multiple unexpected products. What is happening?
A: The pyrazole ring system has multiple reactive sites, which can lead to competitive reactions.
-
Pillar 1 (Expertise & Experience): The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and can be deprotonated by a base, creating a nucleophilic nitrogen that can compete in reactions.
-
Pillar 2 (Trustworthiness - Self-Validating Protocol):
-
Protect the Ring Nitrogen: Before attempting the substitution, consider protecting the N-H proton. Common protecting groups for pyrazoles include Boc (di-tert-butyl dicarbonate) or tosyl groups. This prevents the nitrogen from participating in side reactions.
-
Control Reaction Conditions:
-
Base Selection: Use a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) to minimize competitive reactions. Stronger bases like sodium hydride could lead to multiple deprotonation sites.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.
-
-
Characterize Byproducts: Isolate and characterize the side products using techniques like NMR and Mass Spectrometry. This will provide insight into the unintended reaction pathways.
-
-
Pillar 3 (Authoritative Grounding): The synthesis and functionalization of pyrazoles is a well-documented area of chemistry, with many strategies available for regioselective reactions.[10][13] Reviewing literature on similar pyrazole systems can provide valuable protocols.[14]
Issue 3: Compound Degradation During Workup or Purification
Q: My product seems to be degrading during aqueous workup or column chromatography on silica gel. How can I prevent this?
A: The ester functionality and the pyrazole ring can be sensitive to certain conditions.
-
Pillar 1 (Expertise & Experience): The ester group is susceptible to hydrolysis under either acidic or basic conditions. Silica gel is weakly acidic and can sometimes catalyze the degradation of sensitive compounds.
-
Pillar 2 (Trustworthiness - Self-Validating Protocol):
-
Avoid Strong Acids/Bases: During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acid, and avoid strong bases that could hydrolyze the ester. Use brine (saturated NaCl solution) for final washes to remove water.
-
Alternative Purification:
-
Neutral Alumina Chromatography: If silica gel is causing degradation, try using neutral or basic alumina for column chromatography.
-
Recrystallization: If the product is a solid, recrystallization is a milder purification method that avoids contact with stationary phases.
-
-
Minimize Contact Time: If using silica gel is unavoidable, deactivate it by adding a small percentage of triethylamine to the eluent. Also, try to minimize the time the compound spends on the column.
-
-
Pillar 3 (Authoritative Grounding): General principles of organic chemistry dictate that ester-containing compounds require careful handling to prevent hydrolysis, especially when acidic or basic reagents are present.[9]
Section 3: Data & Diagrams
Summary of Safety and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | PubChem[15] |
| Molecular Weight | 174.58 g/mol | PubChem[15] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | CymitQuimica[1], TCI[2] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | CymitQuimica[1] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | Capot Chemical[5] |
| Disposal | Contact a licensed professional waste disposal service. | Capot Chemical[4] |
Experimental Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
-
Capot Chemical. (2023). MSDS of this compound. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
Capot Chemical. (n.d.). MSDS of this compound. [Link]
-
AHH Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. [Link]
-
Fisher Scientific. (2021). Safety Data Sheet. [Link]
-
PubChem. (n.d.). Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
NIH - National Center for Biotechnology Information. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
NIH - National Center for Biotechnology Information. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
SpringerLink. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
ResearchGate. (2022). (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: Ethyl 5-chloro-1H-pyrazole-4-carboxylate vs. its Methyl Ester in Key Synthetic Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic scaffolds, pyrazoles are of particular interest due to their prevalence in a wide range of pharmaceuticals.[1] This guide provides an in-depth technical comparison of two closely related and commercially significant pyrazole building blocks: ethyl 5-chloro-1H-pyrazole-4-carboxylate and its corresponding methyl ester .
This document moves beyond a simple cataloging of properties to offer a nuanced analysis of how the seemingly minor difference between an ethyl and a methyl ester can impact reactivity in common synthetic transformations. By understanding these subtleties, researchers can make more informed decisions in their synthetic strategies, potentially leading to improved yields, simplified purifications, and more efficient workflows.
I. At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these reagents is paramount for their effective use in the laboratory. While both compounds are typically off-white to pale yellow solids, their melting points and solubility characteristics can influence solvent choice and reaction setup.
| Property | This compound | Mthis compound |
| Molecular Formula | C₆H₇ClN₂O₂ | C₅H₅ClN₂O₂ |
| Molecular Weight | 174.58 g/mol | 160.56 g/mol |
| Melting Point | Data not consistently available | ~69-70 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. |
Note: Experimental data for the melting point of the ethyl ester is not as readily available in public literature, which may suggest it is more commonly handled as a crude intermediate or has a lower melting point than its methyl counterpart.
II. Comparative Reactivity: A Tale of Two Esters
The primary utility of these building blocks lies in their reactivity at three key positions: the pyrazole nitrogen (N-H), the chloro-substituent at the C5 position, and the carboxylate group at the C4 position. The choice between the ethyl and methyl ester can have subtle but significant consequences for each of these transformations.
A. N-Alkylation and N-Arylation: The Impact of Steric Hindrance
The N-H proton of the pyrazole ring is acidic and can be readily deprotonated to generate a nucleophilic pyrazolate anion, which can then be alkylated or arylated. A common challenge in the N-functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.[3]
Caption: General workflow for the N-alkylation/arylation of 5-chloropyrazole-4-carboxylates.
Expertise & Experience:
From a mechanistic standpoint, the choice between the ethyl and methyl ester is expected to have a minor but discernible impact on the regioselectivity of N-alkylation. The ethyl group is sterically more demanding than the methyl group.[4] This increased steric bulk can influence the approach of the incoming electrophile. In many cases, alkylation of pyrazoles is sensitive to steric hindrance, favoring substitution at the less hindered nitrogen atom.[5]
Therefore, it is reasonable to predict that the use of This compound might lead to a slightly higher preference for alkylation at the more accessible nitrogen, depending on the steric bulk of the alkylating agent itself. For very bulky electrophiles, this difference may become more pronounced.
Trustworthiness:
B. Nucleophilic Aromatic Substitution (SNAr) at C5: The Role of Electronics
The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the pyrazole ring and the adjacent carboxylate group, which stabilize the negatively charged Meisenheimer intermediate.[6]
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C5 position.
Expertise & Experience:
In the context of SNAr, the electronic effects of the ester group are more dominant than steric effects. Both methyl and ethyl esters are electron-withdrawing groups, activating the ring towards nucleophilic attack. The difference in the inductive effect between a methyl and an ethyl group is minimal and unlikely to cause a significant difference in the reaction rate.
Therefore, for most practical purposes, the reactivity of This compound and its methyl ester in SNAr reactions at the C5 position is expected to be very similar. The choice between the two would likely be dictated by other factors such as cost, availability, or the desired properties of the final product.
C. Transformations of the Ester Group: Hydrolysis and Amidation
The carboxylate group at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The ease of these transformations can be influenced by the nature of the ester.
Hydrolysis:
A comparative study on the hydrolysis of homologous esters has shown that methyl esters can exhibit greater metabolic stability compared to their ethyl counterparts.[5] In the context of chemical hydrolysis (acidic or basic), the smaller size of the methyl group may allow for slightly faster reaction rates due to reduced steric hindrance around the carbonyl carbon.[7]
Amidation:
For the conversion of the ester to an amide, the ester is often first hydrolyzed to the carboxylic acid, which is then coupled with an amine. In this two-step process, the considerations for hydrolysis apply. If direct aminolysis of the ester is attempted, the slightly greater steric hindrance of the ethyl group might lead to slower reaction rates compared to the methyl ester, although this difference is generally small.
III. Experimental Protocols: A Practical Guide
The following protocols are representative examples of common transformations involving these pyrazole building blocks. They are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
A. Protocol for N-Alkylation
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the pyrazole ester, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Protocol for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, aniline) (1.2 eq)
-
Appropriate solvent (e.g., methanol for sodium methoxide, DMF for aniline)
Procedure:
-
Dissolve the pyrazole ester in the chosen solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If a solid precipitates, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
C. Protocol for Ester Hydrolysis
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
IV. Summary and Recommendations
| Feature | This compound | Mthis compound | Recommendation |
| N-Alkylation | May offer slightly higher regioselectivity for the less hindered nitrogen due to greater steric bulk. | Slightly less steric hindrance, which may lead to a lower regioselectivity with bulky electrophiles. | For reactions where regioselectivity is critical and the desired isomer is formed at the less hindered position, the ethyl ester may be marginally preferred. |
| SNAr at C5 | Reactivity is expected to be very similar to the methyl ester. | Reactivity is expected to be very similar to the ethyl ester. | The choice can be based on cost, availability, or downstream processing considerations. |
| Ester Hydrolysis | May hydrolyze slightly slower than the methyl ester due to increased steric hindrance. | May hydrolyze slightly faster than the ethyl ester. | If rapid and facile hydrolysis is desired, the methyl ester might be a better choice. |
| Handling | Potentially a lower melting point solid or an oil, which might be easier to handle in some automated systems. | A crystalline solid, which is generally easier to handle and weigh accurately in a laboratory setting.[2] | The choice may depend on the scale and specific laboratory setup. |
Authoritative Grounding & Comprehensive References:
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García-López, J. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]
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Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(24), 15789. [Link]
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Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o275. [Link]
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Monteiro, L. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-753. [Link]
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PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4153. [Link]
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Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 379. [Link]
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Al-Hourani, B. J. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
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Hattori, T., et al. (1998). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Journal of the Chemical Society, Perkin Transactions 1, (22), 3661-3672. [Link]
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Al-Mousawi, S. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews, 23(01), 1146–1165. [Link]
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Sviridova, L. A., et al. (2002). Research on pyrazoles. XLVII. Synthesis of pyrazoles with long-chain alkyl substituents. Chemistry of Heterocyclic Compounds, 38(5), 555-561. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 194-233. [Link]
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Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 2022, 1-20. [Link]
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Semba, K., et al. (2021). Ester dance reaction on the aromatic ring. Science Advances, 7(44), eabk0223. [Link]
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Zare, M., et al. (2011). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
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Al-Omary, F. A. M., et al. (2019). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 24(1), 183. [Link]
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PubMed Central. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
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PubMed Central. (2015). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
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A Comparative Study on the Biological Activity of Pyrazole Derivatives: A Guide for Researchers
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Pyrazole Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazoles represent a privileged scaffold, foundational to a multitude of therapeutic agents and functional materials.[1][2] The synthesis of novel pyrazole derivatives, however, is only the first step. Unambiguous structural confirmation is paramount, ensuring that the molecule in hand is indeed the molecule intended. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of pyrazole products. We will move beyond rote procedural descriptions to explore the "why" behind the "how," grounding our discussion in the fundamental principles that govern these powerful analytical techniques.
The Central Challenge: Isomerism in Pyrazole Synthesis
A primary hurdle in pyrazole synthesis is the potential for forming regioisomers. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two different pyrazole products. Distinguishing between these isomers is a classic problem that highlights the necessity of rigorous spectroscopic analysis. Our discussion will be framed around solving this and other common structural puzzles encountered in pyrazole chemistry.
Part 1: ¹H and ¹³C NMR Spectroscopy - The Gold Standard for Isomer Discrimination
One- and two-dimensional NMR spectroscopy remain the most powerful tools for the routine structural elucidation of organic molecules, including heterocyclic compounds like pyrazoles.[3][4]
¹H NMR Spectroscopy: A Window into the Electronic Environment
The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic nature and position of substituents.
-
H4 Proton: Typically, the H4 proton appears as a triplet (or a singlet if C3 and C5 are substituted) in a distinct region of the spectrum, often between 6.2 and 6.5 ppm in simple pyrazoles.[5]
-
H3 and H5 Protons: These protons are adjacent to the nitrogen atoms and their chemical shifts are influenced by the tautomeric equilibrium and the nature of the N1-substituent. In N-substituted pyrazoles, H3 and H5 appear as distinct signals, often as doublets.[5] The presence of electron-withdrawing groups on the ring will generally shift the protons downfield.[6]
Causality in Chemical Shifts: The difference in electronegativity between the two nitrogen atoms and the aromatic nature of the pyrazole ring create a unique electronic environment.[7] Substituents perturb this environment, leading to predictable changes in the chemical shifts of the ring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides direct information about the carbon framework of the pyrazole.
-
C3, C4, and C5 Carbons: The chemical shifts of the ring carbons are also diagnostic. C3 and C5 are typically found further downfield than C4 due to their proximity to the electronegative nitrogen atoms.[8]
-
Substituent Effects: The position of a substituent can be definitively assigned by observing its effect on the chemical shifts of the ring carbons.
The Power of 2D NMR: Unambiguous Connectivity
For complex or novel pyrazole structures, 2D NMR techniques are indispensable for making definitive assignments.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to, providing a clear link between the ¹H and ¹³C spectra.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing isomers. HMBC reveals correlations between protons and carbons that are two or three bonds away. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, while the H5 proton will correlate to C4 and C3.[10][11] By carefully analyzing these long-range correlations, the complete connectivity of the molecule can be pieced together.
Tautomerism: A Common Complication
In NH-pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to averaged signals in the NMR spectrum, particularly for the C3 and C5 positions.[10] This can be addressed by:
-
Low-Temperature NMR: Cooling the sample can slow down the exchange rate, allowing for the observation of distinct signals for each tautomer.[10]
-
¹⁵N NMR: For ¹⁵N-labeled compounds, direct observation of the nitrogen signals and their couplings to protons provides definitive information about the tautomeric state.[12][13]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles in CDCl₃ [5][14]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H3/C3 | ~7.5 - 8.1 | ~138 - 155 |
| H4/C4 | ~6.2 - 8.0 | ~105 - 115 |
| H5/C5 | ~7.4 - 8.5 | ~129 - 146 |
| N-H | Variable, often broad | - |
| N-CH₃ | ~3.9 | ~39 |
Note: These are general ranges and can vary significantly based on substituents and solvent.
Experimental Protocol: Acquiring High-Quality NMR Data for Pyrazoles
Objective: To obtain high-resolution ¹H, ¹³C, HSQC, and HMBC spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry to avoid exchange of the N-H proton.[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[5]
-
Acquire a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width of 200-240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR (HSQC and HMBC):
-
Use standard pulse programs for HSQC and HMBC experiments.
-
For HMBC, optimize the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz) to observe ²JCH and ³JCH correlations.[10]
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling patterns.
-
Correlate the ¹H and ¹³C signals using the HSQC spectrum.
-
Use the HMBC spectrum to establish long-range connectivities and definitively assign the structure.
Logical Workflow for NMR-Based Structural Elucidation
Caption: An integrated workflow for pyrazole structural confirmation.
Conclusion: A Synergistic Approach
While both NMR and MS are powerful techniques, they provide complementary information. For the unambiguous structural confirmation of pyrazole products, a synergistic approach is essential. Mass spectrometry provides the crucial starting point of molecular formula, while NMR, particularly with the aid of 2D techniques, allows for the definitive elucidation of the atomic connectivity and the discrimination between isomers. By understanding the principles behind these techniques and applying them logically, researchers can confidently and efficiently characterize their synthesized pyrazole derivatives.
References
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Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJSRD. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]
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Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Retrieved from [Link]
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IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Retrieved from [Link]
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MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Ethyl 5-chloro-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality control. Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a key heterocyclic building block, a versatile intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). The purity of this intermediate is not a mere metric; it is a foundational pillar that dictates the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields in downstream synthetic steps, and introduce potentially toxic components that can compromise patient safety.[1][2]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of the impurity profile of any API.[1][3] This scrutiny extends to critical intermediates like this compound. Therefore, a robust, multi-faceted analytical strategy is not just good practice—it is a necessity.
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.
The Analyte: this compound
Before delving into analysis, understanding the target molecule is paramount.
-
Molecular Formula: C₆H₇ClN₂O₂[4]
-
Molecular Weight: 174.58 g/mol [4]
-
Structure:
(Image Source: PubChem CID 24728616)
Potential impurities can arise from the synthetic route, which often involves the chlorination of a precursor like ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate or the diazotization of an amino-pyrazole.[5][6] Common impurities may include:
-
Unreacted starting materials.
-
Regioisomers (e.g., ethyl 3-chloro-1H-pyrazole-4-carboxylate).
-
By-products from incomplete reactions.
-
Residual solvents.
-
Degradation products.
The Orthogonal Analytical Strategy: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different physicochemical properties, is the gold standard.[7] For our target molecule, we will compare three primary techniques: High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification and quantification. These are supplemented by traditional methods like melting point and FTIR for preliminary assessment.
Workflow for Integrated Purity Assessment
The following diagram illustrates a logical workflow for combining analytical techniques to establish a comprehensive purity profile.
Caption: A logical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Comparative Guide to Analytical Techniques
This section provides a detailed comparison of the primary analytical methods, including the rationale for their use, experimental protocols, and interpretation of hypothetical data.
High-Performance Liquid Chromatography (HPLC)
-
Principle & Rationale: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[8] For this compound, a moderately polar compound, Reverse-Phase HPLC (RP-HPLC) with a nonpolar stationary phase (like C18) is the method of choice. It provides excellent resolution for separating polar and nonpolar impurities and is the industry standard for quantitative purity analysis due to its high precision and sensitivity.[9]
-
Experimental Protocol: HPLC-UV Purity Determination
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Perform a blank injection (diluent only) followed by the sample injection. Integrate all peaks detected.
-
-
Data Presentation & Interpretation Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Table 1: Hypothetical HPLC Data for this compound
Retention Time (min) Peak Area (mAU*s) Area % Identification 3.52 8,540 0.25 Impurity A (Highly Polar) 9.88 3,385,600 99.50 Product Peak 11.21 10,210 0.25 Impurity B (Less Polar) | Total | 3,404,350 | 100.00 | |
Interpretation: The chromatogram shows a major product peak with a purity of 99.50%. Two minor impurities are detected, one eluting earlier (more polar) and one later (less polar) than the main compound. For regulatory purposes, any impurity above 0.1% would require further identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Rationale: GC-MS is a powerful hybrid technique that separates volatile and thermally stable compounds via GC, followed by detection and identification using MS.[10] It is ideal for identifying residual solvents and low molecular weight, non-polar impurities that may not be well-resolved by HPLC. The mass spectrum provides a molecular fingerprint, aiding in the unambiguous identification of impurities by matching fragmentation patterns to libraries.[11]
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
-
Data Presentation & Interpretation The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed to obtain a mass spectrum.
Table 2: Hypothetical GC-MS Impurity Identification
Retention Time (min) Key Mass Fragments (m/z) Identification 2.15 43, 58, 73 Acetone (Residual Solvent) 10.54 174 (M+), 146, 129, 101 Product Peak | 11.05 | 188 (M+), 160, 143, 115 | Isomeric Impurity (e.g., ethyl 3,5-dichloro-1H-pyrazole-4-carboxylate) |
Interpretation: The GC-MS analysis confirms the molecular weight of the product (m/z 174). It successfully identifies a residual solvent (Acetone) and a potential dichlorinated by-product, providing crucial information that complements the HPLC data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Rationale: NMR spectroscopy provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[12] For purity assessment, NMR serves two key purposes:
-
Structural Confirmation: It unequivocally confirms the identity of the synthesized product, ensuring the correct isomer has been formed.
-
Purity Assessment: ¹H NMR can be used to detect and identify impurities with distinct proton signals. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine purity against a certified internal standard without relying on the response factor of the analyte.[7]
-
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds for quantitative analysis.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
-
-
Data Presentation & Interpretation The chemical shifts (δ), coupling constants (J), and integration values are used to assign the structure.
Table 3: Expected ¹H and ¹³C NMR Assignments (in CDCl₃)
Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment ¹H ~10-12 broad singlet 1H N-H ¹H ~8.10 singlet 1H C3-H ¹H ~4.35 quartet 2H -O-CH₂ -CH₃ ¹H ~1.38 triplet 3H -O-CH₂-CH₃ ¹³C ~162 singlet - C =O ¹³C ~140 singlet - C 5-Cl ¹³C ~135 singlet - C 3-H ¹³C ~105 singlet - C 4-COOEt ¹³C ~61 singlet - -O-C H₂-CH₃ | ¹³C | ~14 | singlet | - | -O-CH₂-C H₃ |
Interpretation: The presence of all expected peaks with correct integrations and multiplicities confirms the product's identity. Small, unassignable peaks in the ¹H NMR spectrum indicate impurities. The ratio of the integral of a product peak to an impurity peak can be used to estimate the molar ratio of the impurity, provided the number of protons for each signal is known.
Conclusion: Establishing a Self-Validating Purity Profile
Assessing the purity of this compound requires a scientifically rigorous and multi-faceted strategy. While HPLC provides the primary quantitative measure of purity, it must be validated by orthogonal methods. GC-MS is invaluable for identifying volatile impurities and providing mass confirmation, while NMR spectroscopy offers the definitive structural proof and can act as a primary method for assay determination.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This not only ensures the quality of the intermediate but also upholds the principles of scientific integrity and regulatory compliance, ultimately safeguarding the entire drug development pipeline.[13][14]
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Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link]
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Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]
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ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide offers a deep dive into the biological activity screening of a specific, yet promising, subset: ethyl 5-chloro-1H-pyrazole-4-carboxylate derivatives. As Senior Application Scientists, our goal is to provide not just data, but a logical framework for understanding the therapeutic potential of these molecules in comparison to other relevant heterocyclic systems. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Significance of the Pyrazole Core
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a versatile template for drug design. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The this compound core, in particular, offers several key features for medicinal chemists: the chlorine atom can influence lipophilicity and metabolic stability, while the ethyl carboxylate group provides a handle for further structural modifications.
Comparative Biological Screening: A Multi-Faceted Approach
To comprehensively evaluate the potential of this compound derivatives, a battery of in vitro and in vivo assays is essential. Here, we present a comparative analysis of their performance in key therapeutic areas, alongside alternative heterocyclic scaffolds known for similar biological activities, such as oxadiazoles and triazoles.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a formidable challenge in global health, driving the continuous search for novel chemotherapeutic agents. Pyrazole derivatives have emerged as a promising class of anticancer compounds, with some demonstrating potent activity against various cancer cell lines.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and alternatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Anticancer Activity (IC50, µM)
| Compound Class | Derivative Example | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Pyrazole | 1,3,4-triarylpyrazole derivative | 6.53 | 26.40 | [6] |
| Pyrazole | Aloe-emodin pyrazole derivative | 0.99 | - | [5] |
| Oxadiazole | Thiophene based 1,3,4-oxadiazole | - | 5.3 (against Caco-2) | [7] |
| Oxadiazole | Pyridine 1,3,4-oxadiazole analogue | >50 | >50 | [9] |
| Triazole | - | - | - | - |
Note: Data for this compound derivatives is not yet available in the public domain and represents a key area for future research.
Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening and subsequent mechanism of action studies.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably Celecoxib, are well-established as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[11]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (this compound derivatives and alternatives) or the vehicle control orally or intraperitoneally. A standard reference drug, such as Indomethacin, should be used as a positive control.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: In Vitro COX Inhibition Assay
To elucidate the mechanism of anti-inflammatory action, an in vitro assay to measure the inhibition of COX-1 and COX-2 enzymes is crucial.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds or a known COX inhibitor (e.g., Celecoxib for COX-2 selectivity) for a predetermined time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable methods.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.
Comparative Anti-inflammatory Activity
| Compound Class | Derivative Example | In Vivo (% Inhibition of Paw Edema) | In Vitro COX-2 IC50 (µM) | Reference |
| Pyrazole | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant activity reported | - | [3] |
| Pyrazole | Benzotiophenyl pyrazole derivative | 72% | 0.01 | [1] |
| Triazole | 1,4-disubstituted 1H-1,2,3-triazole derivative | 77.4% | - | [12] |
| Triazole | 5-thioalkyl-1,3-diaryl-1,2,4-triazole | Good activity reported | - | [13] |
Note: Direct comparative data for this compound derivatives is a key area for further investigation.
Signaling Pathway in Inflammation
Caption: Simplified signaling pathway of inflammation and the target of pyrazole and triazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[4][14]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | Reference |
| Pyrazole | Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | - | 0.038 (µmol/mL) | [15] |
| Pyrazole | Triazine-fused pyrazole derivative | - | - | [4] |
| Thiazole | - | - | - | - |
| Imidazole | Aromatic fused imidazole derivative | >512 | - | [16] |
Note: The antimicrobial potential of this compound derivatives warrants further investigation.
Workflow for Antimicrobial Screening
Caption: A stepwise workflow for the screening of antimicrobial compounds.
Conclusion and Future Directions
This guide provides a comparative framework for assessing the biological activities of this compound derivatives. While the broader class of pyrazoles demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications, there is a clear need for further research to generate specific data for this particular scaffold. The presented protocols offer a robust starting point for these investigations.
Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions at the N1 and C3 positions to establish clear structure-activity relationships (SAR). Comparative studies against established drugs and alternative heterocyclic scaffolds, such as oxadiazoles and triazoles, will be crucial in determining the unique therapeutic advantages of this promising class of compounds.
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A Researcher's Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is found in a remarkable number of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the weight-loss medication Rimonabant.[1][2] The biological significance of this scaffold drives a continuous search for more efficient, rapid, and sustainable synthetic methodologies.[2][3]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, such as oil baths and heating mantles. However, the principles of Green Chemistry are increasingly compelling researchers to seek alternatives that reduce energy consumption, minimize reaction times, and improve overall efficiency.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and transformative technology in this pursuit.[1][2]
This guide provides a comprehensive comparison between conventional heating and microwave irradiation for pyrazole synthesis. We will delve into the fundamental mechanisms of each heating method, present comparative experimental data, and provide detailed protocols to illustrate the practical differences for researchers in the field.
The Fundamentals of Heat Transfer: A Tale of Two Mechanisms
The dramatic differences in outcomes between conventional and microwave heating stem from their fundamentally distinct modes of energy transfer.
Conventional Heating: An Indirect Path
Conventional heating relies on the slow, indirect transfer of thermal energy. Heat from an external source (e.g., an oil bath) is transferred by conduction through the walls of the reaction vessel. The solvent molecules near the vessel walls are heated first and then transfer energy to the bulk of the solution via convection . This process is inherently inefficient, creating significant temperature gradients within the reaction mixture, where the walls are hotter than the center.[6] This can lead to localized overheating, decomposition of sensitive reagents, and longer reaction times as the entire system slowly equilibrates.
Microwave Irradiation: Direct and Instantaneous Heating
Microwave synthesis operates on a completely different principle: dielectric heating .[4] Microwave radiation, a form of non-ionizing electromagnetic energy, interacts directly with polar molecules in the reaction mixture (solvents, reagents).[3][7] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave (2.45 billion times per second at 2.45 GHz).[4][8] This rapid rotation and resulting intermolecular friction generate heat instantly and uniformly throughout the bulk of the material.[8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[4][8]
This direct energy transfer results in rapid, volumetric, and uniform heating, eliminating temperature gradients and dramatically accelerating the reaction rate.[4][8][9]
Caption: Heat transfer mechanisms in conventional vs. microwave heating.
Performance Showdown: A Head-to-Head Comparison
When applied to pyrazole synthesis, the differences in heating mechanisms translate into starkly different performance metrics. Microwave irradiation consistently offers significant advantages in reaction time, yield, and overall efficiency.[10][11]
| Performance Metric | Conventional Heating | Microwave Irradiation (MAOS) | Rationale for Difference |
| Reaction Time | Hours to Days | Minutes | Direct, rapid, volumetric heating quickly overcomes the reaction's activation energy.[3][5][7][11] |
| Product Yield | Variable, often moderate | Often Significantly Higher | Reduced reaction time minimizes decomposition of reactants, intermediates, and products, leading to fewer side reactions.[1][4][10] |
| Purity & By-products | Prone to side reactions | Cleaner Reaction Profiles | Uniform heating and shorter durations prevent localized overheating and thermal degradation that cause by-product formation.[4] |
| Energy Efficiency | Low | High | Energy is delivered only to the microwave-active reaction mixture, not the vessel or surrounding apparatus.[4][9] |
| Solvent Choice | Broad; based on solubility & boiling point | Dependent on dielectric properties | Efficient heating requires a polar solvent (e.g., EtOH, DMF, H₂O) that can interact with the microwave field.[8][12] |
| Scalability | Straightforward (larger flasks) | Historically challenging; now feasible with flow reactors | Microwave penetration depth limits batch sizes, but continuous flow systems have largely overcome this limitation.[9][13] |
| Reproducibility | Can be variable | Highly Reproducible | Dedicated reactors with precise temperature and pressure control ensure consistent reaction conditions.[3][12] |
Supporting Experimental Data
Numerous studies quantitatively demonstrate the superiority of MAOS for pyrazole synthesis:
-
Dramatic Time Reduction: In one two-step pyrazole synthesis, the first step required 5 days using conventional methods, while the microwave-assisted reaction was completed in just 2 hours .[3] In another report, reactions that took 2-15 hours conventionally were finished in 2-8 minutes under microwave irradiation.[11]
-
Yield Improvement: A microwave-assisted synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles achieved yields of 82-98% in 3-5 minutes.[1] Similarly, a method for preparing 1-aryl-1H-pyrazole-5-amines in water via microwave heating consistently produced yields of 70-90% .[14]
-
Solvent-Free Success: MAOS is particularly effective for solvent-free reactions, a key principle of green chemistry. Pyrano[2,3-c]pyrazoles have been synthesized in 92-99% yields under solvent-free microwave conditions.[1] This approach not only simplifies purification but also significantly reduces chemical waste.[15][16]
Experimental Protocols: A Practical Guide
To illustrate the practical differences, we present parallel protocols for a common pyrazole synthesis: the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[17][18]
Reaction: Synthesis of 3(5)-Ethoxycarbonyl-4-phenylpyrazole
Caption: General workflow for pyrazole synthesis via two heating methods.
Protocol 1: Conventional Heating (Oil Bath Reflux)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir plate, oil bath with temperature controller.
-
Reagents:
-
Ethyl diazoacetate (1 mmol)
-
Phenylacetylene (10 mmol, excess)
-
Toluene (5 mL)
-
-
Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add toluene (5 mL) and phenylacetylene (10 mmol).
-
Attach a reflux condenser and place the flask in an oil bath.
-
Begin stirring and heat the oil bath to 110 °C.
-
Once the temperature is stable, slowly add ethyl diazoacetate (1 mmol) to the flask.
-
Maintain the reaction at reflux (approx. 110 °C) for 8-12 hours . Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess phenylacetylene and toluene under reduced pressure.
-
Purify the crude residue via flash column chromatography to yield the final product.
-
Protocol 2: Microwave-Assisted Synthesis (MAOS)
-
Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with pressure-rated glass vials and magnetic stirring capabilities. Warning: Never use a domestic kitchen microwave oven for chemical synthesis. [12][19]
-
Reagents:
-
Ethyl diazoacetate (1 mmol)
-
Phenylacetylene (10 mmol, excess)
-
-
Methodology:
-
In a 10 mL pressure-rated microwave process vial, combine ethyl diazoacetate (1 mmol) and phenylacetylene (10 mmol). Note: This reaction is often performed neat (solvent-free) under microwave conditions.[17]
-
Add a magnetic stir bar, and securely cap the vial.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Start the irradiation. The instrument will automatically monitor and adjust power to maintain the set temperature.[12]
-
After the hold time, the instrument will cool the vessel with compressed air.
-
Once at a safe temperature (<50 °C), carefully uncap the vial in a fume hood.
-
Remove the excess phenylacetylene by distillation under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
-
Safety, Scalability, and Making the Right Choice
Safety Considerations
While MAOS offers tremendous benefits, it requires specific safety protocols. The ability to rapidly heat solvents in a sealed vessel can lead to a dangerous buildup of pressure.[19] It is imperative to:
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors equipped with real-time temperature and pressure sensors and automatic shut-off features should be used.[12][19]
-
Know Your Reaction: Be aware of potential gas-evolving side reactions or the thermal stability of your reagents. Start with small-scale tests before increasing the amount.[19]
-
Use Proper Vessels: Never exceed the recommended volume or pressure rating for the microwave vials.
Choosing the Right Method
The choice between conventional and microwave heating depends on the specific goals of the researcher.
-
Choose Microwave Irradiation for:
-
High-Throughput Screening & Lead Optimization: Rapidly synthesize libraries of analogs in minutes instead of days.
-
Difficult Reactions: Drive sluggish or low-yielding reactions to completion with high temperatures and pressures.
-
Method Development: Quickly explore a wide range of reaction conditions (temperature, time, solvents).
-
Green Chemistry Protocols: Reduce energy use and enable solvent-free conditions.[5][16]
-
-
Choose Conventional Heating for:
-
Large-Scale Batch Production: When multi-kilogram quantities are required and continuous flow microwave reactors are not available.
-
Reactions in Non-Polar Solvents: When both the solvent and reagents are microwave-transparent, making dielectric heating inefficient.
-
Limited Equipment Access: When a dedicated microwave reactor is not available.
-
Conclusion
For the synthesis of pyrazole derivatives at the laboratory scale, microwave irradiation presents a compelling and often superior alternative to conventional heating. The dramatic reduction in reaction times, improvement in yields, and alignment with the principles of sustainable chemistry make MAOS an invaluable tool for researchers and drug development professionals.[1][10] By understanding the fundamental principles of dielectric heating and adhering to proper safety protocols, scientists can leverage this technology to accelerate discovery and innovation. While conventional heating retains its place for specific large-scale applications, the efficiency and speed of microwave-assisted synthesis have firmly established it as a modern standard in the synthetic chemist's toolkit.
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Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
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Santagada, V., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(15), 3537. [Link]
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A Researcher's Guide to Absolute Structure Determination of Pyrazole Derivatives: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely an academic detail. It is a critical determinant of a drug's pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different biological activities.[2] For pyrazole derivatives, a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer properties, the unambiguous determination of their absolute structure is paramount.[3] This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute structure determination, with powerful spectroscopic alternatives, offering researchers the insights needed to select the most appropriate technique for their specific needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for elucidating the three-dimensional structure of molecules, providing an unambiguous determination of the relative configuration of all stereogenic centers.[4][5] The determination of the absolute configuration, however, is a more nuanced endeavor that relies on the physical phenomenon of anomalous dispersion (also known as anomalous scattering).[6][7]
The Principle of Anomalous Dispersion
Under normal scattering conditions, the intensity of X-rays diffracted from a crystal plane (hkl) is equal to that of its inverse (-h-k-l), a relationship known as Friedel's Law.[8] However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, this symmetry is broken.[7][8][9][10] This anomalous scattering effect introduces a phase shift in the scattered X-rays, causing the intensities of the Friedel pairs, I(hkl) and I(-h-k-l), to differ.[9] It was this principle that J. M. Bijvoet famously used in 1951 to determine the absolute configuration of sodium rubidium tartrate, validating the previously arbitrary assignments made by Emil Fischer.[11]
The magnitude of the anomalous scattering effect is dependent on the atomic number of the elements present in the molecule and the wavelength of the X-ray radiation used.[6] For organic molecules composed primarily of light atoms (C, H, N, O), the effect with commonly used molybdenum radiation can be weak. The presence of a "heavy" atom (e.g., phosphorus, sulfur, or a halogen) significantly enhances the anomalous signal, making the determination of absolute configuration more reliable.[6][11]
The Flack Parameter: A Quantitative Measure of Absolute Structure
The Flack parameter, x, is a critical value calculated during the refinement of the crystal structure that provides a quantitative measure of the absolute configuration.[12][13][14] It is determined by comparing the observed intensities of the Bijvoet pairs with those calculated for a given structural model.[14]
-
A Flack parameter close to 0 indicates that the determined absolute configuration is correct.
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.
-
A value near 0.5 may indicate a racemic crystal or twinning.[14]
The standard uncertainty (s.u.) associated with the Flack parameter is equally important. A small s.u. (typically < 0.04 for an unknown enantiopurity) lends high confidence to the assignment.[12]
Experimental Workflow: From Powder to Structure
The journey from a synthesized pyrazole derivative to its absolute structure determination via X-ray crystallography involves a meticulous, multi-step process.
Caption: High-level workflow for absolute structure determination by X-ray crystallography.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Art of Crystallization):
-
Objective: To obtain single crystals of the pyrazole derivative of suitable size and quality (typically 0.1-0.3 mm).[6] This is often the most challenging step.
-
Methodologies:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.[15]
-
Vapor Diffusion: A highly effective technique for small sample amounts. A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[15]
-
Solvent Layering: Carefully layering a solvent in which the compound is soluble with a miscible solvent in which it is not. Crystals form at the interface.
-
-
Pro-Tip: For pyrazole derivatives that are difficult to crystallize, consider co-crystallization with a suitable agent or derivatization to introduce functionalities that promote crystal packing.[15][16]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms.[17]
-
The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map and a preliminary structural model.
-
This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.
-
-
Absolute Structure Determination:
-
During the final stages of refinement, the anomalous scattering data is used to determine the absolute configuration.
-
The Flack parameter is calculated. A value close to 0 with a small standard uncertainty confirms the correctness of the refined stereochemistry. If the value is close to 1, the coordinates of the model are inverted, and the refinement is repeated.
-
Spectroscopic Alternatives to X-ray Crystallography
While X-ray crystallography is definitive, it is contingent on obtaining high-quality single crystals, which is not always feasible.[16] In such cases, chiroptical spectroscopic methods, performed on the sample in solution, provide powerful alternatives.[2]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.[18]
-
Principle: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[2][20] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[2][20]
-
Advantages:
-
Limitations:
Electronic Circular Dichroism (ECD)
ECD is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the ultraviolet region, arising from electronic transitions.[19][22]
-
Principle: Similar to VCD, the experimental ECD spectrum is compared to a computationally predicted spectrum to assign the absolute configuration.[22] The method is particularly powerful for molecules containing two or more chromophores that interact through space, giving rise to a characteristic "exciton-coupled" ECD signal, which can often be interpreted without the need for high-level calculations.[23][24]
-
Advantages:
-
Limitations:
-
The molecule must possess a suitable UV chromophore.
-
Like VCD, the interpretation is sensitive to conformational flexibility.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can enable the determination of absolute configuration.[1][26]
-
Principle (Mosher's Method): This is a well-established technique where a chiral substrate (e.g., an alcohol or amine) is reacted with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a mixture of diastereomers.[] These diastereomers will have distinct NMR spectra, and by analyzing the differences in the chemical shifts of specific protons, the absolute configuration of the original molecule can be deduced.
-
Advantages:
-
Utilizes readily available NMR instrumentation.
-
Requires relatively small amounts of sample.[]
-
-
Limitations:
-
Requires the presence of a suitable functional group for derivatization.
-
The method is empirical and relies on a well-defined conformational model of the diastereomeric derivatives.
-
Comparative Analysis
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Auxiliaries |
| Principle | Anomalous dispersion of X-rays | Differential absorption of polarized IR light | Differential absorption of polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Directness | Direct, non-empirical | Non-empirical (requires computation) | Non-empirical (requires computation) | Empirical/Relative |
| Prerequisites | High-quality single crystal | Soluble, relatively concentrated | Soluble, must have UV chromophore | Soluble, suitable functional group for derivatization |
| Key Strengths | Unambiguous 3D structure | No crystallization needed | High sensitivity, low sample amount | Widely available instrumentation |
| Key Limitations | Crystallization can be a major bottleneck[16] | Requires high concentration, computationally intensive[19] | Requires a chromophore, sensitive to conformation[22] | Indirect method, requires derivatization |
Conclusion and Recommendations
For the absolute structure determination of novel pyrazole derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard .[1][4] It provides a direct and unambiguous visualization of the molecular structure, leaving no room for doubt, provided a suitable crystal can be obtained. The key to success often lies in the meticulous screening of crystallization conditions.
However, in the frequent instances where crystallization proves elusive, a multi-pronged spectroscopic approach is highly recommended.
-
Vibrational Circular Dichroism (VCD) is the most powerful and broadly applicable alternative, offering a non-empirical assignment of absolute configuration without the need for a chromophore. Its reliance on high-quality computational analysis is a testament to the synergy between modern experimental and theoretical chemistry.
-
Electronic Circular Dichroism (ECD) serves as an excellent, high-sensitivity complementary technique, particularly for pyrazole derivatives possessing aromatic rings that act as chromophores.
-
NMR-based methods , such as Mosher's analysis, provide a valuable, albeit more empirical, tool when the molecule contains appropriate functional handles for derivatization.
Ultimately, the choice of technique will be dictated by the specific properties of the pyrazole derivative and the resources available. For researchers in drug development, where certainty is paramount, the investment in achieving a crystal structure is often justified. For those in earlier stages of discovery, the speed and versatility of VCD and ECD can provide crucial stereochemical insights to guide synthetic efforts.
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Wikipedia. (2023). Absolute configuration. [Link]
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Wikipedia. (2023). Vibrational circular dichroism. [Link]
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Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. [Link]
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Daxue Huaxue. (2017). Application of Electronic Circular Dichroism Spectroscopic Methods in Determination of Absolute Configuration of Chiral Metal Complexes. [Link]
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NIH National Center for Biotechnology Information. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]
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PubMed. (2024). Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. [Link]
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NIH National Center for Biotechnology Information. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]
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Technobis. (2022). Advancements in chiral crystallization. [Link]
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A Comparative Guide to the Applications of Chloropyrazole Esters in Scientific Research and Development
Welcome, researchers and drug development professionals. This guide provides an in-depth, comparative analysis of chloropyrazole esters, a class of heterocyclic compounds demonstrating significant versatility and potent biological activity. We will move beyond a simple recitation of facts to explore the causal relationships between chemical structure and functional application, grounded in experimental data. Our focus is to equip you with the foundational knowledge and practical insights necessary to leverage these compounds in your own research endeavors, from agrochemical development to novel therapeutics.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agricultural chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets.[1][2][3] The introduction of a chloro-substituent and an ester functional group significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, leading to a diverse array of applications. This guide will dissect these applications, comparing the efficacy of different chloropyrazole ester derivatives in key areas and providing the experimental context for these findings.
Part 1: Agrochemical Applications - A New Generation of Fungicides
One of the most commercially significant applications of chloropyrazole esters is in agriculture, particularly as fungicides.[4] The development of these compounds often builds upon the pharmacophore of successful strobilurin fungicides like pyraclostrobin, integrating the chloropyrazole moiety to enhance efficacy and broaden the spectrum of activity.[5]
Comparative Efficacy Against Rhizoctonia solani
A prime example of rational fungicide design involves the synthesis of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester moiety.[5] These compounds were designed by combining the active structural components of pyraclostrobin with a chloropyrazole core. A comparative study of their in-vitro fungicidal activity against the plant pathogen Rhizoctonia solani provides clear structure-activity relationship (SAR) insights.
Table 1: Comparative Fungicidal Activity of Chloropyrazole Ester Derivatives
| Compound ID | Key Structural Features | EC90 (μg/mL) against R. solani |
|---|---|---|
| TMa | 4-chloro on pyrazole ring | < 0.1 |
| TMe | 4-chloro on phenyl ring | 0.20 |
| TMf | 2,4-dichloro on phenyl ring | 0.32 |
| Pyraclostrobin | Commercial Standard | > 0.32 |
Data synthesized from the study by an authoritative source.[5]
Analysis of Structure-Activity Relationships (SAR)
The experimental data reveals critical insights into the role of chlorine placement on fungicidal potency:
-
Superiority over Commercial Standard: The most active compounds (TMa, TMe, TMf) all demonstrated higher efficacy against R. solani than the widely used fungicide, pyraclostrobin.[5]
-
Impact of Chlorine Position: A clear SAR emerges from the data. The sequence of fungicidal activity based on chlorine position is: Cl-substituted phenyl ring > Cl-substituted pyrazole ring. For instance, TMe, with chlorine on the phenyl ring, showed better activity than TMa, where the chlorine is on the pyrazole ring itself.[5]
-
Phenyl Ring Substitution: Within compounds chlorinated on the phenyl ring, the presence of an electron-withdrawing group like a second chlorine (TMf) or a trifluoromethyl group (TMd) influenced the activity, though the 4-chloro substitution (TMe) proved highly effective.[5]
This comparative analysis underscores the principle of active parts combination in agrochemical design. The chloropyrazole ester scaffold serves not just as a structural backbone but as a tunable component where specific substitutions directly enhance biological function.
Caption: Structure-Activity Relationship (SAR) for fungicidal chloropyrazole esters.
Part 2: Medicinal Chemistry Applications - Targeting Bacterial Enzymes
In the realm of drug development, chloropyrazole esters have emerged as promising candidates for antibacterial agents. Their mechanism of action often involves the targeted inhibition of essential bacterial enzymes that are absent in humans, providing a pathway for selective toxicity.
Comparative Inhibition of E. coli FabH
Fatty acid biosynthesis is a critical pathway for bacterial survival, and the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is central to its initiation.[6] This makes FabH a prime target for novel antibiotics. A study developing 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as FabH inhibitors provides a compelling case for the role of the chloro-substituent.
Table 2: Comparative Inhibition of E. coli FabH by Pyrazole Derivatives
| Compound ID | Key Substituent (at C5-phenyl ring) | E. coli FabH Inhibition (IC50) |
|---|---|---|
| 12 | 4-fluorophenyl | Potent Inhibitor |
| 13 | 4-chlorophenyl | Potent Inhibitor |
Data synthesized from the study by an authoritative source.[6][7]
Docking Simulation and Mechanistic Insights
The high potency of the chloro-substituted derivative (Compound 13) is not accidental. Molecular docking simulations reveal the causality behind its efficacy. The pyrazole derivative binds to the active site of the FabH enzyme. The 4-chlorophenyl group on the pyrazole ring plays a crucial role in this interaction, likely forming favorable hydrophobic and electronic interactions within the enzyme's binding pocket, thus inhibiting its function.[6][7]
The development of these compounds showcases a modern drug discovery workflow:
-
Target Identification: Identify an essential and conserved bacterial enzyme (FabH).
-
Scaffold Selection: Choose a versatile scaffold with known biological activity (pyrazole).
-
Rational Design & Synthesis: Synthesize a library of derivatives with varied substituents (including chloro- and fluoro- groups) to probe the structure-activity relationship.
-
In-Vitro Validation: Screen the compounds for inhibitory activity against the target enzyme.
-
Computational Analysis: Use tools like molecular docking to understand the binding mechanism and rationalize the experimental results.
Caption: Workflow for the discovery of chloropyrazole ester-based enzyme inhibitors.
Beyond antibacterial applications, various pyrazole derivatives are investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidepressant properties.[1][2][8]
Part 3: Synthesis Methodologies and Experimental Protocols
The utility of chloropyrazole esters is underpinned by accessible and robust synthetic routes. Understanding these methods is crucial for any researcher looking to create novel derivatives for screening.
General Synthesis Workflow
The synthesis of chloropyrazole esters can be achieved through several pathways. A common and effective method involves the chlorination of a pyrazole precursor followed by esterification, or the cyclocondensation of appropriately substituted precursors.
Caption: A generalized workflow for the synthesis of chloropyrazole esters.
Experimental Protocol: Synthesis of a 4-Chloropyrazole Derivative
This protocol is a representative example based on common laboratory procedures for the chlorination of pyrazoles, a key step in forming the chloropyrazole scaffold.
Objective: To synthesize a 4-chloropyrazole derivative from a pyrazole starting material using thionyl chloride.
Materials:
-
Pyrazole derivative (1 equivalent)
-
Thionyl chloride (1-3 equivalents)
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Catalyst (e.g., N,N-dimethylformamide (DMF) or Triethylamine (Et3N))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the pyrazole derivative (1 eq.) in the anhydrous organic solvent.
-
Addition of Reagents: To the solution, add the catalyst (0.05-0.5 eq.) followed by the dropwise addition of thionyl chloride (1-3 eq.). The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 1 to 24 hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product, often a viscous substance.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to isolate the desired 4-chloropyrazole derivative.[9]
-
Characterization: Confirm the structure of the purified product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Causality Behind Choices:
-
Anhydrous Solvent: Thionyl chloride reacts violently with water. The use of an anhydrous solvent is critical to prevent decomposition of the reagent and ensure a high yield of the chlorinated product.
-
Catalyst: DMF or Et3N are often used to catalyze the reaction. They can activate the thionyl chloride or act as a base to facilitate the electrophilic substitution on the pyrazole ring.
-
Reflux: Heating the reaction provides the necessary activation energy for the chlorination to proceed at a reasonable rate.
-
Column Chromatography: This is a standard and effective method for separating the desired chlorinated product from unreacted starting material, by-products, and the catalyst.
Conclusion and Future Outlook
Chloropyrazole esters represent a powerful and adaptable class of molecules. The comparative data clearly demonstrates that strategic placement of the chloro-substituent is a key determinant of biological activity, whether in agricultural fungicides or medicinal enzyme inhibitors.[5][6] The accessibility of synthetic routes further enhances their appeal as a foundational scaffold for developing new chemical entities.
Future research will likely focus on expanding the diversity of the ester functionality and exploring substitutions at other positions of the pyrazole ring to fine-tune activity, selectivity, and pharmacokinetic properties. As our understanding of biological targets deepens, the rational design of next-generation chloropyrazole esters holds immense promise for addressing ongoing challenges in both agriculture and human health.
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Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. MDPI. [Link]
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-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Korean Chemical Society. [Link]
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Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
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Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyrazole Derivatives As Potential Fabh Inhibitors. AMiner. [Link]
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Safety Operating Guide
Mastering the Disposal of Ethyl 5-chloro-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like ethyl 5-chloro-1H-pyrazole-4-carboxylate are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. Proper disposal of this chlorinated heterocyclic compound is not merely a procedural task but a critical component of a robust safety culture and regulatory compliance. This guide provides a comprehensive, in-depth framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound (CAS No. 1393667-83-8) presents a multi-faceted hazard profile that necessitates a specialized disposal pathway.[1] While comprehensive toxicological data is not fully available, the existing Safety Data Sheet (SDS) and data on analogous compounds indicate several key risks.[1][2] The presence of a chlorinated pyrazole ring suggests that improper disposal, particularly through incineration without appropriate controls, can lead to the formation of hazardous byproducts.
Key Hazards Associated with this compound:
| Hazard Type | Description | Rationale and Implications for Disposal |
| Flammability | The material is highly flammable.[3] | Incineration must be performed with extreme care, in a specialized facility equipped to handle flammable materials. |
| Toxicity (Inhalation) | May cause respiratory irritation.[1][3] | Handling and disposal procedures must minimize the generation of dust and vapors. Appropriate respiratory protection is essential. |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[4] | Direct contact must be avoided through the use of appropriate personal protective equipment (PPE). |
| Environmental Hazard | As a chlorinated organic compound, it has the potential for environmental persistence and harm to aquatic life if released into waterways. Discharge into drains or the environment must be strictly avoided.[1] | Disposal must be contained and directed to a licensed hazardous waste facility. Sewer disposal is prohibited.[1][5][6] |
| Hazardous Decomposition Products | Combustion produces toxic gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3] | This is the primary reason for requiring a chemical incinerator equipped with an afterburner and a scrubber to neutralize these acidic and toxic gases before release into the atmosphere.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic workflow designed to mitigate risks at every stage. This process is governed by the principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" responsibility for hazardous waste generators.[7][8][9][10]
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the correct PPE. The selection of PPE is not arbitrary; it is directly informed by the known hazards of the compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[11] | Protects against splashes and dust, mitigating the risk of serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[11][12] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of after contamination.[1] |
| Body Protection | A laboratory coat, buttoned, and potentially a chemically resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling bulk quantities or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][3] For nuisance exposures, a P95 or P1 particle respirator may suffice; for higher levels, an OV/AG/P99 or ABEK-P2 cartridge respirator is recommended.[1][3] | Protects against inhalation of the compound, which can cause respiratory irritation.[1][3] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory waste management.[6][13]
-
Designate a Specific Waste Stream: All waste contaminated with this compound must be designated as "chlorinated hazardous waste."
-
Avoid Co-mingling: Never mix this waste with non-halogenated solvents.[6][13] Mixing different waste streams can lead to unforeseen chemical reactions and complicates the disposal process, often increasing costs. Keep acids and bases segregated from this waste stream.[14]
-
Select an Appropriate Container:
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid.
-
For Contaminated Labware (e.g., pipette tips, gloves): Collect in a designated, lined container.
-
Labeling is Non-Negotiable: As soon as the first piece of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6][15] The label must clearly state "this compound" and any other components of the waste mixture.
-
On-Site Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked.
-
Equipped with secondary containment to capture any potential leaks.[6]
Containers must be kept tightly closed except when adding waste.[6]
Spill and Emergency Procedures
In the event of a spill, a swift and informed response is critical to minimize exposure and environmental impact.
Caption: Spill response workflow for this compound.
Spill Cleanup Protocol:
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. For large spills, evacuate the laboratory.[16]
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[16]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[16][17]
-
Absorb and Collect:
-
For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.[1][18] It may be beneficial to wet the powder slightly to minimize airborne particles.[19]
-
For liquid spills, cover with an absorbent and allow it to be fully absorbed.
-
Collect the absorbed material and contaminated absorbents using spark-proof tools and place them into a designated, sealable hazardous waste container.[1][18]
-
-
Decontaminate: Clean the spill area and any contaminated equipment. A standard procedure involves washing with soap and water, followed by appropriate solvent rinses if necessary.[17][20][21][22]
-
Dispose: All cleanup materials, including used PPE, must be disposed of as chlorinated hazardous waste.[17][18]
Final Disposal: The Role of Professional Services
The final step in the disposal process is to hand over the properly accumulated and labeled waste to a licensed professional waste disposal company.[1][3] This is not a recommendation but a requirement. These companies are equipped to transport hazardous materials and ensure their destruction in compliance with EPA and local regulations.
The designated disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[3] This is to ensure the complete destruction of the compound and to neutralize the harmful hydrogen chloride gas and nitrogen oxides that are produced during combustion.[1][3]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility. This diligence builds a foundation of trust and demonstrates a commitment to value that extends far beyond the research itself.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
- Capot Chemical. (2025, December 23). MSDS of this compound.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- USF Department of Chemistry. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). [Video]. YouTube.
- Indiana University. In-Lab Disposal Methods: Waste Management Guide.
- University of Essex. Laboratory Waste Disposal Handbook.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- BenchChem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure: Field Equipment Cleaning and Decontamination.
- U.S. Environmental Protection Agency. Sampling Equipment Decontamination.
- CDM Federal Programs Corporation. (2012).
- Washington State Department of Ecology. (2020, January). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment.
- HPE. Safety Guidelines for Handling Chemicals.
- University of Massachusetts Lowell. SOP BIO-005 for the Decontamination of Reusable Labware, Work-Surfaces and Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- National Environmental Trainers. RCRA Regulations Explained.
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- The University of Queensland. Chemical Spill and Response Guideline. UQ Policy and Procedure Library.
- The University of Texas at Austin.
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- National Center for Biotechnology Information.
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- TCI Chemicals. (2025, June 2).
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Navigating the Unseen Shield: A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 5-chloro-1H-pyrazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, our daily companions are often novel molecules with burgeoning potential but incompletely characterized safety profiles. Ethyl 5-chloro-1H-pyrazole-4-carboxylate, a halogenated heterocyclic compound, is a prime example of such a molecule. While its structural motifs are common in biologically active agents, the specific toxicological data for this compound remains largely uncharted.[1] This guide is crafted from a deep well of field experience to provide not just a list of personal protective equipment (PPE), but a comprehensive strategy for its selection, use, and disposal. We will delve into the "why" behind each recommendation, empowering you, my fellow researchers, to build a self-validating system of safety that fosters both discovery and well-being.
The Logic of Precaution: Understanding the Hazard Profile
The foundational principle for handling any uncharacterized compound is to treat it as potentially hazardous.[2] In the case of this compound, we must consider the known hazards of similar chemical classes. Pyrazole derivatives, as a broad class, exhibit a wide spectrum of biological activities, from anticancer to toxic effects.[3][4][5] The presence of a chloro- group introduces additional concerns, including the potential for skin and eye irritation, and the release of hazardous decomposition products like hydrogen chloride gas upon heating.[1]
Therefore, our PPE strategy is built upon a conservative assessment of risk, aiming to mitigate exposure through dermal, ocular, and respiratory routes.
A Multi-Layered Defense: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile and neoprene offer good resistance to a broad range of organic chemicals.[6][7] |
| Eye and Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles are recommended. A face shield should be worn over goggles when there is a significant splash hazard. | Protects the eyes from splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A lab coat, preferably a chemical-resistant one. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges. | Protects against inhalation of airborne particles and potential vapors. The acid gas component addresses the risk of hydrogen chloride release.[8][9] |
The Rationale Behind Glove Selection: A Deeper Dive
While nitrile gloves are a good general-purpose choice in a laboratory setting, for chlorinated compounds, neoprene or even butyl rubber gloves can offer superior protection, especially for prolonged handling or in the event of a significant spill.[10] The choice of double-gloving is a critical "belt and suspenders" approach. It not only provides redundancy but also allows for a safer doffing procedure, minimizing the risk of contaminating the skin.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure at every stage of handling this compound.
Preparation and Donning PPE
-
Designated Area: All handling of the compound should be performed in a designated area, such as a certified chemical fume hood.
-
Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage, such as cracks, holes, or discoloration.
-
Donning Sequence:
-
Lab Coat: Put on and fasten the lab coat completely.
-
Respirator: If required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Don safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.
-
Handling and Experimental Work
-
Minimize Aerosolization: Handle the solid compound carefully to avoid generating dust.
-
Use Appropriate Tools: Employ spatulas and other tools to avoid direct contact.
-
Maintain Ventilation: Always work within the sash of the fume hood.
Doffing and Decontamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the straps.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Stewardship
The responsible disposal of chlorinated organic waste is paramount to protect our environment.[11][12][13]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic solvents.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.
By adhering to these rigorous safety and disposal protocols, we not only protect ourselves and our colleagues but also uphold our ethical responsibility as scientists to safeguard the environment. This comprehensive approach, rooted in a deep understanding of the potential hazards, allows us to pursue scientific advancement with confidence and integrity.
References
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Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno. Retrieved from [Link]
-
MSDS of this compound. (n.d.). Capot Chemical. Retrieved from [Link]
-
3M™ Chlorine, Hydrogen Chloride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. (n.d.). eSafety Supplies, Inc. Retrieved from [Link]
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Glove selection guide. (2015, July 31). University of St Andrews. Retrieved from [Link]
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Glove Selection Guide. (n.d.). University of California, Berkeley. Retrieved from [Link]
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Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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Glove Selection Guide. (n.d.). The University of British Columbia. Retrieved from [Link]
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Unknown Chemicals. (n.d.). Purdue University. Retrieved from [Link]
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Respirator Cartridge Selection Guide. (n.d.). University of California, Riverside. Retrieved from [Link]
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Glove Selection Guide. (2014, August 8). University of Texas at Austin. Retrieved from [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. Retrieved from [Link]
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Chemical Glove Selection. (n.d.). eLCOSH. Retrieved from [Link]
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3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]
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respirator cartridge chart. (n.d.). Martin Supply. Retrieved from [Link]
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Chemical resistant gloves. (n.d.). Kerbl. Retrieved from [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]
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Chlorine Waste Disposal Strategies. (n.d.). Scribd. Retrieved from [Link]
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Disposal methods for chlorinated aromatic waste. (1995). Chemical Society Reviews. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
